molecular formula C8H6N2O2S B13941995 2-Amino-5-isothiocyanatobenzoic acid

2-Amino-5-isothiocyanatobenzoic acid

Número de catálogo: B13941995
Peso molecular: 194.21 g/mol
Clave InChI: VWOZNPKBNJRSES-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Amino-5-isothiocyanatobenzoic acid is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-isothiocyanatobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-isothiocyanatobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C8H6N2O2S

Peso molecular

194.21 g/mol

Nombre IUPAC

2-amino-5-isothiocyanatobenzoic acid

InChI

InChI=1S/C8H6N2O2S/c9-7-2-1-5(10-4-13)3-6(7)8(11)12/h1-3H,9H2,(H,11,12)

Clave InChI

VWOZNPKBNJRSES-UHFFFAOYSA-N

SMILES canónico

C1=CC(=C(C=C1N=C=S)C(=O)O)N

Origen del producto

United States
Foundational & Exploratory

Spectral Properties of 2-Amino-5-isothiocyanatobenzoic Acid: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral properties of 2-Amino-5-isothiocyanatobenzoic acid, a molecule of significant interest in bioconjugation and drug delivery. This document delves into the theoretical underpinnings and practical considerations of its ultraviolet-visible (UV-Vis) absorption, fluorescence, and vibrational (Infrared and Raman) spectroscopy. By synthesizing data from analogous compounds and established spectroscopic principles, this guide offers field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols, data interpretation, and the causal relationships behind experimental choices are presented to ensure scientific integrity and practical applicability.

Introduction: The Significance of 2-Amino-5-isothiocyanatobenzoic Acid

2-Amino-5-isothiocyanatobenzoic acid is a bifunctional molecule featuring a reactive isothiocyanate (-N=C=S) group and an aminobenzoic acid scaffold. The isothiocyanate group is highly valued in bioconjugation for its ability to form stable thiourea linkages with primary amines on biomolecules such as proteins and peptides.[1] The aminobenzoic acid moiety contributes to the molecule's overall electronic and structural properties, influencing its spectral behavior. Understanding these spectral properties is paramount for its application in drug development, enabling researchers to track its conjugation to target molecules, quantify its presence, and probe the local environment of the conjugate.

This guide provides a detailed exploration of the key spectral characteristics of 2-Amino-5-isothiocyanatobenzoic acid, offering a foundational understanding for its effective utilization in research and development.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing and quantifying aromatic compounds. The absorption of UV-Vis light by 2-Amino-5-isothiocyanatobenzoic acid is governed by the electronic transitions within its aromatic ring and functional groups.

Theoretical Basis: Chromophores and Electronic Transitions

The primary chromophore in 2-Amino-5-isothiocyanatobenzoic acid is the benzene ring substituted with an amino (-NH2), a carboxylic acid (-COOH), and an isothiocyanate (-NCS) group. These substituents modulate the energy of the π → π* and n → π* electronic transitions of the benzene ring. The amino group acts as a strong auxochrome, donating electron density to the ring and causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid. The isothiocyanate group also influences the electronic structure and contributes to the overall absorption profile. Aromatic isothiocyanates typically exhibit a characteristic absorption band in the UV region.[2]

Expected Absorption Maxima (λmax)

Table 1: Predicted UV-Vis Absorption Data for 2-Amino-5-isothiocyanatobenzoic Acid

PropertyPredicted ValueSolvent Dependence
λmax 1 ~280 - 300 nmExpected
λmax 2 ~310 - 330 nmExpected
Molar Absorptivity (ε) 10,000 - 20,000 M-1cm-1Dependent on solvent polarity and pH

Note: These are predicted values based on analogous compounds. Experimental verification is crucial.

Experimental Protocol: UV-Vis Spectral Acquisition

The following protocol outlines a standardized procedure for obtaining the UV-Vis absorption spectrum of 2-Amino-5-isothiocyanatobenzoic acid.

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of 2-Amino-5-isothiocyanatobenzoic acid.

Materials:

  • 2-Amino-5-isothiocyanatobenzoic acid

  • Spectrophotometric grade solvents (e.g., methanol, ethanol, acetonitrile, phosphate-buffered saline (PBS) pH 7.4)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of 2-Amino-5-isothiocyanatobenzoic acid and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

  • Working Solution Preparation: Dilute the stock solution with the same solvent to prepare a series of working solutions with concentrations that will yield absorbances in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction on the spectrophotometer over the desired wavelength range (e.g., 200 - 400 nm).

  • Spectral Measurement: Empty the cuvette, rinse it with the working solution, and then fill it with the working solution. Record the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Diagram 1: UV-Vis Spectroscopy Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution working Prepare Working Solutions stock->working baseline Baseline Correction working->baseline measure Measure Absorbance baseline->measure identify Identify λmax measure->identify calculate Calculate ε identify->calculate

Caption: Workflow for UV-Vis spectral acquisition and analysis.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from molecules that have absorbed photons. Isothiocyanate derivatives are often used as fluorescent labels for biomolecules.[1][3]

Theoretical Basis: Fluorescence and Environmental Sensitivity

Fluorescence occurs when a molecule in an excited electronic state returns to the ground state by emitting a photon. The structure of 2-Amino-5-isothiocyanatobenzoic acid, with its electron-donating amino group and conjugated system, suggests it is likely to be fluorescent. The fluorescence properties, including the emission maximum, quantum yield (the efficiency of fluorescence), and lifetime, are highly sensitive to the local environment. Factors such as solvent polarity, pH, and binding to macromolecules can significantly alter the fluorescence profile. This sensitivity is a key advantage in using such molecules as probes in biological systems.

Expected Fluorescence Properties

Table 2: Predicted Fluorescence Properties of 2-Amino-5-isothiocyanatobenzoic Acid

PropertyPredicted BehaviorRationale
Excitation Wavelength (λex) Corresponds to a λmax in the UV-Vis spectrumExcitation is required to populate the excited state.
Emission Wavelength (λem) Longer wavelength than λexEnergy is lost through vibrational relaxation before emission (Stokes shift).
Quantum Yield (ΦF) ModerateThe molecular structure allows for radiative decay.
Environmental Sensitivity HighChanges in polarity and hydrogen bonding upon conjugation will affect the excited state.
Experimental Protocol: Fluorescence Spectral Acquisition

Objective: To determine the fluorescence excitation and emission spectra, and the quantum yield of 2-Amino-5-isothiocyanatobenzoic acid.

Materials:

  • 2-Amino-5-isothiocyanatobenzoic acid

  • Spectrophotometric grade solvents

  • Fluorescence cuvettes (1 cm path length)

  • Spectrofluorometer

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4)

Procedure:

  • Solution Preparation: Prepare a dilute solution of 2-Amino-5-isothiocyanatobenzoic acid in the desired solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (initially can be estimated) and scan the excitation monochromator to obtain the excitation spectrum. The excitation spectrum should resemble the absorption spectrum.

  • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation and scan the emission monochromator to obtain the emission spectrum.

  • Quantum Yield Determination (Relative Method): a. Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and a well-characterized quantum yield standard. b. Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Diagram 2: Fluorescence Spectroscopy Experimental Setup

Fluorescence_Setup cluster_light_path Light Path source Light Source ex_mono Excitation Monochromator source->ex_mono sample Sample Cuvette ex_mono->sample em_mono Emission Monochromator sample->em_mono Emitted Light (90°) detector Detector em_mono->detector

Caption: A simplified schematic of a spectrofluorometer setup.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides detailed information about the molecular structure and functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

Theoretical Basis: Molecular Vibrations

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. A vibrational mode is IR active if it results in a change in the dipole moment of the molecule. Raman spectroscopy, on the other hand, is a light scattering technique. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule.[5]

For 2-Amino-5-isothiocyanatobenzoic acid, characteristic vibrations will arise from the -NH2, -COOH, -NCS, and substituted benzene ring moieties.

Key Vibrational Modes and Expected Frequencies

Based on the known vibrational frequencies of related functional groups, we can predict the key bands in the IR and Raman spectra of 2-Amino-5-isothiocyanatobenzoic acid.

Table 3: Predicted Key Vibrational Frequencies for 2-Amino-5-isothiocyanatobenzoic Acid

Functional GroupVibrational ModeExpected Wavenumber (cm-1)IR ActivityRaman Activity
-N=C=S Asymmetric stretch2000 - 2200StrongStrong
-COOH O-H stretch2500 - 3300 (broad)StrongWeak
C=O stretch1680 - 1720StrongMedium
-NH2 N-H stretch3300 - 3500MediumMedium
N-H bend1590 - 1650MediumWeak
Aromatic Ring C=C stretch1450 - 1600MediumStrong
C-H stretch3000 - 3100MediumStrong

The asymmetric stretch of the isothiocyanate group is a particularly strong and characteristic band in both IR and Raman spectra, making it an excellent diagnostic peak.[2]

Experimental Protocol: FTIR and Raman Spectral Acquisition

Objective: To obtain the infrared and Raman spectra of 2-Amino-5-isothiocyanatobenzoic acid for structural characterization.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Instrument Setup: Ensure the FTIR spectrometer and ATR accessory are properly aligned and the crystal is clean.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

  • Sample Application: Place a small amount of the solid 2-Amino-5-isothiocyanatobenzoic acid powder onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the FTIR spectrum, typically in the range of 4000 - 400 cm-1.

Raman Spectroscopy:

  • Instrument Setup: Calibrate the Raman spectrometer using a known standard (e.g., silicon).

  • Sample Preparation: Place a small amount of the solid sample on a microscope slide or in a capillary tube.

  • Laser Focusing: Focus the laser onto the sample.

  • Spectrum Acquisition: Acquire the Raman spectrum, being mindful of potential fluorescence interference. If fluorescence is high, using a longer wavelength excitation laser (e.g., 785 nm or 1064 nm) may be necessary.

Diagram 3: Vibrational Spectroscopy Logical Flow

Vibrational_Spectroscopy cluster_ir FTIR Spectroscopy cluster_raman Raman Spectroscopy cluster_analysis Spectral Interpretation ir_sample Sample on ATR Crystal ir_acq Acquire IR Spectrum ir_sample->ir_acq assign Assign Vibrational Bands ir_acq->assign raman_sample Sample on Slide raman_acq Acquire Raman Spectrum raman_sample->raman_acq raman_acq->assign structure Correlate with Molecular Structure assign->structure

Caption: Logical flow for acquiring and interpreting vibrational spectra.

Applications in Drug Development: The Role of Spectral Properties

The unique spectral properties of 2-Amino-5-isothiocyanatobenzoic acid are instrumental in its application in drug development, particularly in the creation of antibody-drug conjugates (ADCs) and other targeted therapies.

  • Bioconjugation Monitoring: The distinct UV-Vis absorption and the characteristic IR and Raman bands of the isothiocyanate group can be used to monitor the progress of the conjugation reaction with a protein. The disappearance of the isothiocyanate signal and the appearance of new signals corresponding to the thiourea linkage confirm successful conjugation.

  • Quantification of Conjugation: UV-Vis spectroscopy, through the Beer-Lambert law, allows for the quantification of the amount of 2-Amino-5-isothiocyanatobenzoic acid conjugated to a biomolecule, which is crucial for determining the drug-to-antibody ratio (DAR) in ADCs.

  • Probing the Microenvironment: The sensitivity of the fluorescence properties to the local environment can be exploited to study the binding of the conjugate to its target and to probe conformational changes in the biomolecule upon conjugation.

Conclusion

While direct experimental spectral data for 2-Amino-5-isothiocyanatobenzoic acid remains to be extensively published, a comprehensive understanding of its spectral properties can be derived from the analysis of its constituent functional groups and comparison with analogous compounds. This technical guide provides a robust framework for researchers and drug development professionals to approach the spectroscopic characterization and application of this important bifunctional molecule. The provided protocols offer a standardized methodology for obtaining high-quality spectral data, which is essential for ensuring the consistency and efficacy of its use in bioconjugation and other advanced applications.

References

  • Bulgarian Chemical Communications. (n.d.). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. Retrieved from [Link]

  • Scholars Research Library. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharmacia Lettre, 8(12), 57-67.
  • Asian Journal of Research in Chemistry. (n.d.). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Fluorescein isothiocyanate. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrophotometric Determination of p-Aminobenzoic Acid in Pharmaceutical Formulations by Diazotisation and Coupling with Tri-hydroxybenzoic Acid. Retrieved from [Link]

  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
  • ResearchGate. (n.d.). Scheme 1. Synthetic route for obtaining p-isothiocyanate benzoic acid (2). Retrieved from [Link]

  • ResearchGate. (2018, April 16). "Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation". Retrieved from [Link]

  • MDPI. (2021, March 10). Silver Nanoparticles Functionalized by Fluorescein Isothiocyanate or Rhodamine B Isothiocyanate: Fluorescent and Plasmonic Materials. Retrieved from [Link]

  • Meusel, M. (2013). Bioconjugation Protocols. Methods in Molecular Biology, 1051, 113-127.
  • Nature. (2025, November 24). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Retrieved from [Link]

  • ResearchGate. (n.d.). New fluorescent compounds based on zinc thiocyanate: influence of structure on spectral properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultraviolet absorption spectra of AITC at different pH and reaction.... Retrieved from [Link]

  • PMC. (2020, April 16). Cysteine specific bioconjugation with benzyl isothiocyanates. Retrieved from [Link]

  • PMC. (n.d.). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). (a) (b) (a) (b). Retrieved from [Link]

  • PMC. (2025, August 12). Computational Evaluation of the Use of Fluorescein Isothiocyanate as a Preliminary Test for Amphetamines and Cathinones. Retrieved from [Link]

  • Current Separations. (n.d.). New Substrate for Raman, Infrared, and Mass Spectroscopic Chemical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). IR Spectrum of 2-amino benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • Chemical Papers. (n.d.). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Retrieved from [Link]

  • PubMed. (2011, July 15). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitro-5-thiocyanatobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Raman spectra of amino acids and their aqueous solutions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

  • AWS. (n.d.). Detection of Amines and Unprotected Amino Acids in Aqueous Conditions by Formation of Highly Fluo. Retrieved from [Link]

  • ePrints Soton. (n.d.). The Impact of Extreme Low Temperatures on Raman Spectra of Amino Acids Relevant for the Search for Life on Europa. Retrieved from [Link]

  • ChemRxiv. (n.d.). INTRODUCTION Site-specific bioconjugation to native amino acids remains a challenge for chemists.1 Discern. Retrieved from [Link]

  • PubMed. (2024, June 24). Raman Spectra of Amino Acids and Peptides from Machine Learning Polarizabilities. Retrieved from [Link]

Sources

Solubility of 2-Amino-5-isothiocyanatobenzoic acid in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Bioconjugation & Assay Development

Executive Summary

This guide provides a technical analysis of the solubility, stability, and handling of 2-Amino-5-isothiocyanatobenzoic acid , a bifunctional aromatic probe utilized in protein modification and cross-linking.

Unlike simple salts, this compound presents a dynamic solubility challenge : it possesses a hydrolytically unstable isothiocyanate (-N=C=S) group paired with an amphoteric anthranilic acid core. Successful deployment in drug development or proteomics requires a "dissolve-and-dilute" strategy that balances thermodynamic solubility against kinetic degradation.

Key Takeaway: Do not attempt to store aqueous stock solutions. Prepare high-concentration stocks in anhydrous DMSO or DMF and dilute immediately prior to use.

Physicochemical Profile & Solubility Logic

To master the solubility of this compound, one must understand the competing forces within its structure.

Structural Determinants
  • Anthranilic Core (2-Aminobenzoic acid): Provides amphoteric character. The carboxylic acid (pKa ~4.8) allows solubility at high pH, while the amine (pKa ~2.1) is too weak to assist significantly in neutral water.

  • Isothiocyanate Group (-NCS): Highly lipophilic and electrophilic. It drives the molecule towards organic solubility but reacts with water (hydrolysis) to form thiocarbamates or amines, rendering the probe useless.

The Solubility-Stability Paradox

Water increases solubility (via ionization of the carboxylate) but accelerates degradation. Organic solvents preserve stability but may be incompatible with downstream biological targets at high concentrations.

Figure 1: Solubility vs. Stability Pathways The following diagram illustrates the critical decision pathways when solubilizing this compound.

SolubilityPathways Solid Solid Reagent (2-Amino-5-isothiocyanatobenzoic acid) DMSO Anhydrous Organic Solvent (DMSO/DMF) Solid->DMSO High Solubility (>10 mg/mL) Water Aqueous Buffer (pH > 7) Solid->Water Slow Dissolution Risk of Precip. StableSol Stable Stock Solution (Use immediately) DMSO->StableSol Stable Storage (-20°C) Hydrolysis Hydrolysis Products (Thiocarbamates/Ureas) Water->Hydrolysis Rapid Degradation (t1/2 < 4h) Conjugation Successful Bioconjugation (Target Labeling) Water->Conjugation Kinetic Competition StableSol->Water Dilution Step

Caption: Figure 1. The dissolution workflow highlights the necessity of organic stock preparation to avoid rapid aqueous hydrolysis.

Solubility Landscape: Quantitative Estimates

Due to the reactive nature of the isothiocyanate group, thermodynamic solubility in water is difficult to measure without concurrent degradation. The values below are derived from structural analogs (e.g., 2-Nitro-5-thiocyanatobenzoic acid, FITC) and empirical application data.

Table 1: Estimated Solubility Profile
SolventSolubility EstimateStability WindowApplication Notes
DMSO (Anhydrous) > 25 mg/mL Months (-20°C)Recommended Stock. Hygroscopic; keep sealed.
DMF (Anhydrous) > 25 mg/mLMonths (-20°C)Alternative stock. Avoid if amine impurities are present.[1]
Ethanol (100%) ~ 5-10 mg/mLHoursNucleophilic solvent; potential for ethyl thiocarbamate formation over time.
PBS (pH 7.2) < 0.5 mg/mL*Minutes (< 1h)Transient solubility. Prepare only by diluting organic stock.
Water (pH < 4) InsolubleN/AAcidic form precipitates.
Water (pH > 9) Soluble (> 1 mg/mL)Unstable Rapid hydrolysis at high pH.

Critical Note: Do not attempt to dissolve the solid directly in aqueous buffer. The rate of dissolution is slower than the rate of hydrolysis, leading to low active concentration.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: Create a 50 mM stock solution for long-term storage and reproducible aliquoting.

  • Calculate Mass: For 1 mL of 50 mM stock (MW ≈ 194.2 g/mol ), weigh 9.7 mg of 2-Amino-5-isothiocyanatobenzoic acid.

  • Solvent Choice: Use High-Grade Anhydrous DMSO (stored over molecular sieves).

    • Why? Water content >0.1% in DMSO can initiate hydrolysis during storage.

  • Dissolution: Add 1 mL DMSO to the vial. Vortex for 30 seconds. The solution should be clear and yellow/amber.

  • Storage: Aliquot into single-use amber vials (50-100 µL). Store at -20°C with desiccant.

Protocol B: "Dissolve-and-Dilute" for Bioconjugation

Objective: Label a protein (e.g., BSA or IgG) while minimizing probe precipitation.

  • Prepare Buffer: Use a non-amine buffer (e.g., PBS, HEPES, or Borate) at pH 8.0–9.0.

    • Avoid: Tris or Glycine (primary amines will react with the isothiocyanate).

  • Protein Concentration: Concentrate protein to >2 mg/mL to maximize labeling efficiency over hydrolysis.

  • Dilution Factor:

    • Add the DMSO stock to the protein solution dropwise while vortexing.

    • Limit DMSO: Keep final organic solvent concentration < 5% (v/v) to prevent protein denaturation.

    • Example: To 1 mL protein, add 10–20 µL of stock.

  • Incubation: React for 1–2 hours at room temperature in the dark.

Quality Control & Validation

Since the reagent degrades, you must validate the "active" solubility before critical assays.

The "Shake-Flask" Trap

Traditional thermodynamic solubility methods (stirring solid in water for 24h) fail for this compound because the substance changes chemical identity (hydrolyzes) during the equilibration period.

Recommended Method: Kinetic Solubility via HPLC

Workflow:

  • Prepare a standard curve using fresh DMSO stock diluted in Acetonitrile.

  • Spike DMSO stock into aqueous buffer (at target concentration, e.g., 0.5 mg/mL).

  • Filter immediately (0.22 µm PTFE) and inject onto HPLC.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

  • Detection: UV at 280 nm (aromatic ring) or 254 nm.

Figure 2: HPLC Validation Logic

HPLCWorkflow Prep Prepare 100x Stock (in DMSO) Spike Spike into Buffer (t=0 min) Prep->Spike Filter Rapid Filtration (Remove Precipitate) Spike->Filter Inject HPLC Analysis (Quantify Peak Area) Filter->Inject Calc Calculate Kinetic Solubility (vs Standard Curve) Inject->Calc

Caption: Figure 2.[2] Kinetic solubility determination workflow to assess effective concentration before hydrolysis occurs.

References

  • Cayman Chemical. (2022).[3] Product Information: 2-Nitro-5-thiocyanatobenzoic acid (NTCB).[3][4] Link

    • Context: Provides solubility benchmarks for the structural analog NTCB (Soluble in DMSO/Ethanol; limited aqueous solubility).
  • Liu, Y. et al. (2011).[2] Stability of Allyl Isothiocyanate in an Aqueous Solution. Journal of Natural Science of Hainan University. Link

    • Context: Establishes the hydrolysis kinetics of isothiocyan
  • Thermo Fisher Scientific. (2021). FITC Protein Labeling Protocol. Link

    • Context: Standard industry protocol for dissolving and diluting isothiocyanate probes (DMSO stock -> Aqueous reaction).
  • Tang, H.Y. & Speicher, D.W. (2004). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation. Analytical Biochemistry, 334(1), 48-61.[3] Link

    • Context: Detailed chemistry of benzoic acid/thiocyanate derivatives in proteomic applic

Sources

A Technical Guide to N-Terminal Selective Protein Modification with a Focus on Isothiocyanate Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Site-selective protein modification is a cornerstone of modern chemical biology, enabling the creation of precisely engineered bioconjugates for therapeutic, diagnostic, and research applications. Among the various strategies, targeting the protein N-terminus offers a unique opportunity for achieving site-specificity, as it represents a single, chemically distinct site in most proteins. This guide provides an in-depth technical overview of N-terminal selective modification, with a particular focus on the chemistry and application of isothiocyanates. We will explore the fundamental principles governing the reactivity of the isothiocyanate group with protein nucleophiles, discuss strategies to achieve selectivity for the N-terminal α-amino group over lysine residues, and provide detailed, field-proven protocols for protein modification, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of bioconjugation for their specific applications.

Part 1: The Unique Chemistry of Isothiocyanates in Bioconjugation

Isothiocyanates (ITCs) are a class of electrophilic reagents characterized by the -N=C=S functional group. Their utility in protein modification stems from their ability to react with various nucleophilic amino acid side chains under mild aqueous conditions.[1] The primary targets for isothiocyanate conjugation on a protein are primary amines and thiols.

Mechanism of Reaction with Primary Amines

The most common reaction of isothiocyanates in bioconjugation is their interaction with primary amines, which are present at the N-terminal α-amino group and the ε-amino group of lysine residues. The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate, forming a stable thiourea linkage.[2][3]

This reaction is highly efficient and, under optimal conditions, proceeds to completion, forming an irreversible covalent bond. The stability of the thiourea linkage is a significant advantage for applications requiring long-term stability of the bioconjugate.[2]

Mechanism of Reaction with Thiols

The thiol group of cysteine residues is also a potent nucleophile that can react with isothiocyanates. This reaction forms a dithiocarbamate adduct.[2][4] Unlike the reaction with amines, the formation of dithiocarbamates is often reversible, particularly at neutral or acidic pH.[4] This reversibility can be a disadvantage if a stable conjugate is desired, but it can also be exploited in specific applications.

The Critical Role of pH in Directing Selectivity

The selectivity of isothiocyanate reactions is heavily influenced by the pH of the reaction buffer. This is due to the different pKa values of the target nucleophiles. The N-terminal α-amino group typically has a pKa in the range of 6-8, while the ε-amino group of lysine has a pKa around 10.[5] The thiol group of cysteine has a pKa of approximately 8.5.

At a slightly alkaline pH (e.g., 8.5-9.5), the lysine ε-amino groups are deprotonated and highly nucleophilic, leading to preferential modification of lysine residues.[6] Conversely, at a pH closer to neutral (e.g., 7.0-7.5), the N-terminal α-amino group is more nucleophilic than the protonated lysine residues, allowing for a degree of selectivity towards the N-terminus. The reaction with cysteine is favored at a pH range of 6-8.[3] Therefore, careful control of pH is the primary strategy for achieving selectivity when using isothiocyanates for N-terminal modification.

Introducing 2-Amino-5-isothiocyanatobenzoic Acid (AITCB): A Hypothetical Reagent

While not a commercially available or widely documented reagent for this specific purpose, we can conceptualize a molecule like 2-amino-5-isothiocyanatobenzoic acid (AITCB) to illustrate the principles of isothiocyanate chemistry. Based on its structure, AITCB would possess the reactive isothiocyanate group, making it capable of reacting with primary amines and thiols as described above. The presence of the carboxylic acid and amino substituents on the benzene ring would influence its solubility and potentially its reactivity, but the fundamental chemistry of the isothiocyanate group would remain the same. The strategies for achieving N-terminal selectivity with AITCB would, therefore, be identical to those for other isothiocyanates like the commonly used fluorescein isothiocyanate (FITC).

Part 2: Advanced Strategies for N-Terminal Serine and Threonine Modification

While isothiocyanates do not directly and selectively target the hydroxyl groups of serine and threonine, there are established methods for the selective modification of proteins with N-terminal serine or threonine residues. These methods typically involve a two-step process.

Periodate Oxidation of N-terminal 1,2-Amino Alcohols

A well-established strategy for the selective modification of proteins with an N-terminal serine or threonine is the use of sodium periodate (NaIO₄).[7] Periodate selectively cleaves the carbon-carbon bond of 1,2-diols and 1,2-amino alcohols. In the case of an N-terminal serine or threonine, this oxidation converts the N-terminal amino acid into a glyoxylyl group (an N-terminal aldehyde).[7][8]

This newly formed aldehyde is a unique reactive handle that is not naturally present in proteins, allowing for a subsequent, highly selective reaction with a variety of nucleophiles, such as hydrazines, hydroxylamines, or aminooxy compounds, to form stable hydrazone or oxime linkages, respectively.[7][8]

Part 3: Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific proteins and isothiocyanate reagents.

Protocol for N-Terminal Selective Protein Modification with an Isothiocyanate

This protocol is designed to favor modification of the N-terminal α-amino group over lysine residues by controlling the reaction pH.

Materials:

  • Protein of interest (in a buffer free of primary amines, e.g., PBS)

  • Isothiocyanate reagent (e.g., FITC)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains Tris or other primary amines, exchange it with the Reaction Buffer using dialysis or a desalting column.

  • Isothiocyanate Reagent Preparation:

    • Immediately before use, dissolve the isothiocyanate reagent in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, add the protein solution.

    • Slowly add a 5- to 10-fold molar excess of the dissolved isothiocyanate reagent to the protein solution while gently vortexing. The final DMSO concentration should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted isothiocyanate.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Remove the unreacted isothiocyanate and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography, eluting with a suitable storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

Protocol for Characterization by Mass Spectrometry

Procedure:

  • Sample Preparation:

    • Take an aliquot of the purified, modified protein.

    • If necessary, perform a buffer exchange into a volatile buffer (e.g., ammonium bicarbonate) suitable for mass spectrometry.

  • Intact Mass Analysis:

    • Analyze the intact protein using electrospray ionization mass spectrometry (ESI-MS) to determine the mass of the conjugate. The mass increase will correspond to the mass of the added isothiocyanate label. Multiple additions may be observed, indicating the degree of labeling.

  • Peptide Mapping (for site of modification):

    • Denature, reduce, and alkylate the protein sample.

    • Digest the protein with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the modified peptide(s) by the characteristic mass shift. MS/MS fragmentation will confirm the exact site of modification.

Part 4: Data Presentation and Visualization

Quantitative Data Summary
ParameterRecommended ValueRationale
Reaction pH 7.2 - 7.5Optimizes nucleophilicity of N-terminal α-amine over lysine ε-amines.
Isothiocyanate:Protein Molar Ratio 5:1 to 10:1Ensures sufficient reagent for modification without excessive excess.
Reaction Temperature Room Temperature (20-25°C)Provides a balance between reaction rate and protein stability.
Reaction Time 2 - 4 hoursTypically sufficient for completion of the reaction.
Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis P1 Protein in Amine-Free Buffer M Mix Protein + ITC (pH 7.2-7.5) P1->M R1 Dissolve ITC in DMSO R1->M I Incubate 2-4h at RT (dark) M->I Q Quench with Tris Buffer I->Q P2 Purify via SEC/Desalting Q->P2 C Characterize by Mass Spectrometry P2->C reaction_mechanism cluster_protein Protein N-Terminus cluster_itc Isothiocyanate cluster_product Thiourea Conjugate Prot_NH2 R-NH₂ Product R-NH-C(=S)-NH-R' Prot_NH2->Product Nucleophilic Attack ITC S=C=N-R' ITC->Product

Caption: Formation of a stable thiourea linkage.

Part 5: Applications in Research and Drug Development

The ability to selectively modify the N-terminus of a protein opens up a wide range of applications:

  • Fluorescent Labeling: Attaching a fluorescent isothiocyanate (like FITC) to the N-terminus allows for the tracking and visualization of proteins in cellular imaging and immunoassays. [9]* Antibody-Drug Conjugates (ADCs): Site-specific conjugation of a cytotoxic drug to the N-terminus of an antibody can produce homogeneous ADCs with improved therapeutic indices compared to randomly conjugated counterparts. [10]* PEGylation: The attachment of polyethylene glycol (PEG) to the N-terminus can increase the hydrodynamic radius of a protein therapeutic, extending its in vivo half-life.

  • Surface Immobilization: N-terminally modified proteins can be specifically attached to surfaces for the development of biosensors and other diagnostic devices.

Conclusion

Isothiocyanates are versatile and robust reagents for protein modification. While they are not inherently selective for the N-terminus, a degree of selectivity can be achieved by carefully controlling the reaction pH. For proteins with N-terminal serine or threonine residues, a two-step oxidative strategy can be employed to install a unique reactive handle for subsequent, highly selective conjugation. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully design and execute their own protein modification experiments, paving the way for the development of novel bioconjugates with enhanced properties and functionalities.

References

  • Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC - NIH. (2021, June 9). Retrieved from [Link]

  • Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC. (n.d.). Retrieved from [Link]

  • Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. (n.d.). Retrieved from [Link]

  • The destruction of serine and threonine thiohydantoins during the sequence determination of peptides by 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate - PubMed. (1979, May 23). Retrieved from [Link]

  • Physiological relevance of covalent protein modification by dietary isothiocyanates - J-Stage. (n.d.). Retrieved from [Link]

  • Selective N-terminal modification of peptides and proteins: Recent progresses and applications. (2022, January 15). Retrieved from [Link]

  • Serine-Selective Bioconjugation. (2020, September 23). Retrieved from [Link]

  • Identification of Potential Protein Targets of Isothiocyanates by Proteomics | Chemical Research in Toxicology - ACS Publications. (2011, August 12). Retrieved from [Link]

  • Serine-Selective Bioconjugation. (n.d.). Retrieved from [Link]

  • Hydrolytically Stable Site-Specific Conjugation at the N-Terminus of an Engineered Antibody - Bioconjugate Chemistry (ACS Publications). (2015, September 4). Retrieved from [Link]

  • Chapter 12: Site-specific Protein Modification and Bio-orthogonal Chemistry - Books. (n.d.). Retrieved from [Link]

  • N-terminal specific protein modification. (2020, January 30). Retrieved from [Link]

  • Nutrient isothiocyanates covalently modify and inhibit the inflammatory cytokine macrophage migration inhibitory factor (MIF) | Biochemical Journal | Portland Press. (2009, October 12). Retrieved from [Link]

  • Selectivity and stability of N-terminal targeting protein modification chemistries. (2022, December 6). Retrieved from [Link]

  • Selective modification of protein N-terminus | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations - SciRP.org. (n.d.). Retrieved from [Link]

  • Reactivity and diverse synthetic applications of acyl isothiocyanates - Arkivoc. (n.d.). Retrieved from [Link]

  • Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - MDPI. (2021, April 29). Retrieved from [Link]

  • Labeling of cysteine-containing peptides with 2-nitro-5-thiobenzoic acid - PubMed. (n.d.). Retrieved from [Link]

  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C. (2015, May 22). Retrieved from [Link]

  • US9102602B2 - Method for producing isothiocyanate compound - Google Patents. (n.d.).
  • Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed. (2004, November 1). Retrieved from [Link]

  • Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. - SciSpace. (n.d.). Retrieved from [Link]

  • Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Site-Specific Protein Modification Using 2-Amino-5-isothiocyanatobenzoic Acid: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Precision in Protein Engineering

Site-specific modification of proteins is a cornerstone of modern biochemical research and therapeutic development. The ability to covalently attach probes, drugs, or other moieties to a specific location on a protein enables a deeper understanding of its function, the creation of targeted therapeutics, and the development of novel diagnostic agents. Among the diverse chemical tools available for protein bioconjugation, isothiocyanates have long been valued for their ability to form stable bonds with primary amines under mild conditions.

This technical guide provides a comprehensive overview of the use of 2-Amino-5-isothiocyanatobenzoic acid (AIB-ITC) for site-specific protein modification. While sharing the core reactivity of the isothiocyanate functional group, AIB-ITC offers a unique combination of an aromatic scaffold and a carboxylic acid moiety, opening up distinct possibilities for researchers and drug development professionals. This document will delve into the chemical principles governing its reactivity, provide detailed experimental protocols, and discuss potential applications and characterization strategies.

Chemical Principles of AIB-ITC Mediated Protein Modification

The chemistry of AIB-ITC is centered around the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is susceptible to nucleophilic attack by primary amines, most notably the ε-amino group of lysine residues and the N-terminal α-amino group of a protein.

The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of a stable thiourea linkage. The reactivity of isothiocyanates is pH-dependent, with optimal reaction rates typically observed in the pH range of 8.0 to 9.5. Under these alkaline conditions, the primary amino groups are deprotonated and thus more nucleophilic, facilitating their attack on the isothiocyanate.

While lysine residues are the primary targets for isothiocyanate-mediated modification, reactions with other nucleophilic amino acid side chains, such as the thiol group of cysteine, can also occur, leading to the formation of a dithiocarbamate linkage. However, the reaction with amines to form a thiourea bond is generally more stable and predominant under physiological conditions. It is important to note that aromatic isothiocyanates, like AIB-ITC, are generally more stable and less reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aryl group, which can delocalize the electron density of the N=C=S group through resonance[1]. This moderated reactivity can be advantageous in achieving greater selectivity in protein modification.

The presence of the carboxylic acid group on the AIB-ITC molecule is a distinguishing feature. This functional group can be exploited for secondary conjugation reactions after the initial protein modification, or it can be used to modulate the physicochemical properties of the modified protein, such as its isoelectric point and solubility.

Experimental Workflow for AIB-ITC Protein Modification

The successful modification of a protein with AIB-ITC requires careful planning and execution of a series of steps, from initial protein preparation to final characterization of the conjugate. The following workflow provides a general overview of the process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization prep_protein Protein Preparation (Buffer Exchange, Concentration) conjugation Conjugation Reaction (pH, Temp, Molar Ratio Control) prep_protein->conjugation Purified Protein prep_reagent AIB-ITC Reagent Preparation prep_reagent->conjugation Solubilized AIB-ITC purification Purification of Conjugate (Gel Filtration, Dialysis, UF) conjugation->purification Reaction Mixture characterization Characterization of Conjugate (Spectroscopy, MS, HPLC) purification->characterization Purified Conjugate

Caption: General workflow for protein modification with AIB-ITC.

Detailed Experimental Protocols

The following protocols provide a starting point for the site-specific modification of proteins using AIB-ITC. Optimization of these protocols for each specific protein and application is highly recommended.

Protocol 1: Preparation of Reagents and Protein

1.1. AIB-ITC Stock Solution:

  • 2-Amino-5-isothiocyanatobenzoic acid can be synthesized from 2-amino-5-nitrobenzoic acid via reduction of the nitro group to an amine, followed by reaction with thiophosgene or a related reagent. Alternatively, it may be commercially available from specialized chemical suppliers.

  • Due to the reactivity of the isothiocyanate group, it is crucial to use an anhydrous aprotic solvent for the stock solution to prevent degradation. Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended.

  • Prepare a 10-50 mM stock solution of AIB-ITC in the chosen solvent. For example, to prepare a 10 mM solution, dissolve the appropriate amount of AIB-ITC in anhydrous DMSO.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

1.2. Protein Preparation:

  • The protein of interest should be of high purity (>95%) and in a suitable buffer.

  • Crucially, the buffer must be free of primary amines , such as Tris or glycine, as these will compete with the protein for reaction with AIB-ITC.

  • Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer, adjusted to a pH between 8.0 and 9.5. 100 mM sodium bicarbonate or sodium borate at pH 8.5 is a good starting point.

  • If the protein is in an incompatible buffer, perform buffer exchange using dialysis, diafiltration, or a desalting column (e.g., Sephadex G-25).

  • The protein concentration should ideally be between 1-10 mg/mL. Higher protein concentrations can improve labeling efficiency.

Protocol 2: AIB-ITC Conjugation Reaction
  • Bring the protein solution and the AIB-ITC stock solution to room temperature.

  • Calculate the required volume of the AIB-ITC stock solution to achieve the desired molar excess of the reagent over the protein. A starting point is a 5 to 20-fold molar excess of AIB-ITC. This ratio may need to be optimized to achieve the desired degree of labeling while minimizing protein inactivation or precipitation.

  • Slowly add the calculated volume of the AIB-ITC stock solution to the protein solution while gently vortexing or stirring. The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should ideally be kept below 10% (v/v) to minimize protein denaturation.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with continuous gentle mixing. Protect the reaction from light. The optimal reaction time and temperature will depend on the reactivity of the target protein and should be determined empirically.

  • To quench the reaction, add a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for an additional 30-60 minutes at room temperature. This will consume any unreacted AIB-ITC.

Protocol 3: Purification of the AIB-ITC-Protein Conjugate

The removal of unreacted AIB-ITC and quenching reagent is essential. Several methods can be employed depending on the protein's properties and the scale of the reaction.

3.1. Gel Filtration Chromatography (Desalting):

  • This is a common and effective method for separating the labeled protein from small molecules.

  • Use a pre-packed desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer for the protein.

  • Apply the reaction mixture to the column and collect the fractions. The protein conjugate will elute in the void volume, while the smaller, unreacted components will be retained.

3.2. Dialysis/Diafiltration:

  • This method is suitable for larger volumes.

  • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against a large volume of the desired storage buffer. Perform several buffer changes to ensure complete removal of small molecules.

3.3. Ultrafiltration:

  • Centrifugal ultrafiltration devices with a suitable MWCO can be used to concentrate the protein conjugate while removing unreacted AIB-ITC. This method is rapid and efficient for smaller sample volumes[2][3].

Characterization of the AIB-ITC-Protein Conjugate

Thorough characterization of the modified protein is critical to ensure the success of the conjugation and to understand its properties.

Spectroscopic Analysis:
  • UV-Vis Spectroscopy: The formation of the thiourea linkage results in a new chromophore. The absorbance spectrum of the conjugate can be compared to that of the unmodified protein to confirm the modification. The degree of labeling (DOL), which is the average number of AIB-ITC molecules per protein, can be estimated using the Beer-Lambert law if the extinction coefficients of the protein and AIB-ITC at specific wavelengths are known.

Mass Spectrometry (MS):
  • Mass spectrometry is a powerful tool for confirming the covalent modification and determining the exact mass of the conjugate.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS or Electrospray Ionization (ESI) MS can be used to measure the mass of the intact protein before and after modification. The mass shift will correspond to the mass of the incorporated AIB-ITC molecules.

  • Peptide Mapping: To identify the specific site(s) of modification, the protein conjugate can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][4]. The modified peptides will exhibit a characteristic mass shift, and the fragmentation pattern in the MS/MS spectrum can pinpoint the modified amino acid residue.

High-Performance Liquid Chromatography (HPLC):
  • Reversed-Phase HPLC (RP-HPLC) can be used to assess the purity of the conjugate and separate it from the unmodified protein. The increased hydrophobicity of the AIB-ITC-modified protein may result in a longer retention time compared to the native protein.

  • Size-Exclusion HPLC (SEC-HPLC) can be used to check for aggregation of the protein conjugate.

Data Presentation: Key Parameters for AIB-ITC Conjugation

ParameterRecommended RangeRationale and Considerations
Reaction pH 8.0 - 9.5Ensures deprotonation of primary amines for efficient nucleophilic attack. Higher pH may lead to protein instability.
AIB-ITC:Protein Molar Ratio 5:1 to 20:1A starting point for optimization. Higher ratios increase the degree of labeling but also the risk of non-specific modification and protein inactivation.
Reaction Temperature 4°C to 25°CLower temperatures (4°C) can be used for longer incubation times to minimize protein degradation. Room temperature (25°C) allows for shorter reaction times.
Reaction Time 1 hour to overnightShorter times at room temperature or longer times at 4°C. The optimal time should be determined empirically by monitoring the reaction progress.
Organic Solvent Concentration < 10% (v/v)To minimize the risk of protein denaturation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inactive AIB-ITC (hydrolyzed)- Presence of primary amines in the buffer- Suboptimal pH- Insufficient molar excess of AIB-ITC- Low protein concentration- Use fresh, anhydrous AIB-ITC stock solution.- Perform buffer exchange into an amine-free buffer.- Optimize the reaction pH (8.5-9.0 is often ideal).- Increase the molar ratio of AIB-ITC to protein.- Concentrate the protein solution.
Protein Precipitation - High concentration of organic solvent- Excessive modification leading to conformational changes- Protein instability at the reaction pH- Keep the final organic solvent concentration below 10%.- Reduce the molar ratio of AIB-ITC and/or the reaction time.- Perform the reaction at a lower temperature (4°C).- Screen for a more suitable reaction buffer or pH.
High Background in Assays - Incomplete removal of unreacted AIB-ITC- Optimize the purification method (e.g., increase the number of dialysis buffer changes, use a longer gel filtration column).
Loss of Protein Activity - Modification of critical lysine residues in the active site or binding interface- Reduce the molar excess of AIB-ITC to achieve a lower degree of labeling.- Consider site-directed mutagenesis to protect critical lysine residues or introduce a more reactive lysine at a non-essential site.

Applications and Case Studies

The unique structure of 2-Amino-5-isothiocyanatobenzoic acid lends itself to several potential applications in research and drug development.

Introduction of a Reactive Handle for Secondary Bioconjugation

The carboxylic acid group on the AIB-ITC molecule can serve as a handle for further chemical modifications after the initial protein labeling. This two-step approach allows for the introduction of moieties that may not be compatible with the initial isothiocyanate reaction conditions.

secondary_conjugation Protein Protein (-NH2) Conjugate1 Protein-AIB (-NH-C(S)-NH-, -COOH) Protein->Conjugate1 Thiourea Formation AIB_ITC AIB-ITC (-NCS, -COOH) AIB_ITC->Conjugate1 Conjugate2 Final Conjugate Conjugate1->Conjugate2 Amide Bond Formation EDC_NHS EDC/NHS EDC_NHS->Conjugate2 Amine_Molecule Amine-containing Molecule (e.g., Drug, Probe) Amine_Molecule->Conjugate2

Sources

Step-by-step guide for 2-Amino-5-isothiocyanatobenzoic acid bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Bioconjugation of 2-Amino-5-isothiocyanatobenzoic Acid to Proteins

Abstract

This guide details the protocol for conjugating 2-Amino-5-isothiocyanatobenzoic acid (5-ITC-Anthranilic Acid) to proteins and antibodies. Unlike standard fluorescein isothiocyanate (FITC) labeling, this small-molecule derivative serves a dual purpose: it introduces a blue-fluorescent anthranilic acid moiety (


, 

) useful for FRET applications, and provides a scaffold for lanthanide chelation or further chemical derivatization via its free C-2 amino group. This protocol prioritizes the preservation of protein biological activity while maximizing the degree of labeling (DOL) through precise pH control and anhydrous reagent handling.

Introduction & Chemical Basis

The molecule 2-Amino-5-isothiocyanatobenzoic acid functions as a heterobifunctional linker. The primary conjugation handle is the isothiocyanate (ITC) group at position 5, which reacts specifically with primary amines (lysine


-amines and N-terminal 

-amines) on target proteins.

Key Chemical Features:

  • Reactive Group: Isothiocyanate (-N=C=S).[1][2][3][4] Forms a stable thiourea bond upon reaction with amines.

  • Core Scaffold: Anthranilic acid (2-aminobenzoic acid).[5] This core is inherently fluorescent and can coordinate with metal ions (e.g., Terbium, Europium), making it valuable for time-resolved fluorescence assays.

  • Solubility Profile: The carboxylic acid group confers partial water solubility, but the reactive ITC group requires anhydrous organic solvents for stock preparation to prevent premature hydrolysis.

Reaction Mechanism

The nucleophilic amine on the protein attacks the central carbon of the isothiocyanate group. This reaction is strictly pH-dependent; the amine must be deprotonated (neutral) to act as a nucleophile.

ReactionMechanism Protein Protein-NH2 (Nucleophile) Transition Transition State (pH 9.0) Protein->Transition Nucleophilic Attack Reagent 2-Amino-5-ITC-Benzoic Acid (Electrophile) Reagent->Transition Product Thiourea Conjugate (Stable Bond) Transition->Product Proton Transfer

Figure 1: Mechanism of thiourea bond formation between a protein amine and the isothiocyanate probe.

Critical Pre-Experimental Considerations

1. The "Tris Trap" (Buffer Selection): You cannot use buffers containing primary amines (e.g., Tris, Glycine, Ethanolamine) during the conjugation step. These buffers will compete with the protein for the ITC reagent, neutralizing the label before it attaches to your target.

  • Correct Buffer: 0.1 M Sodium Carbonate/Bicarbonate (pH 9.0) or Borate buffer.

2. The Hydrolysis Race: Isothiocyanates degrade in water. The rate of hydrolysis increases with pH. However, the reaction with protein amines also requires high pH (to deprotonate Lysines, pKa ~10.5).

  • The Sweet Spot: pH 9.0 provides the optimal balance where Lysine reactivity is sufficient to outcompete reagent hydrolysis.

3. Reagent Stability: The 2-Amino-5-isothiocyanatobenzoic acid stock must be prepared in anhydrous DMSO or DMF immediately before use. Never store the diluted aqueous reagent.

Materials & Reagents

ComponentSpecificationPurpose
Target Protein Purified, >1 mg/mLSubstrate for labeling.
Labeling Reagent 2-Amino-5-isothiocyanatobenzoic acidThe probe.
Conjugation Buffer 0.1 M Sodium Carbonate, pH 9.0Maintains basic pH for nucleophilic attack.
Solvent Anhydrous DMSO (Dimethyl sulfoxide)Dissolving the hydrophobic reagent.
Purification Resin Sephadex G-25 or Zeba Spin Columns (7K MWCO)Removing unreacted free dye.
Quenching Buffer 1 M Tris-HCl (pH 8.0) or EthanolamineStopping the reaction.

Step-by-Step Protocol

Phase 1: Protein Preparation
  • Buffer Exchange: If the protein is in Tris or PBS, exchange it into 0.1 M Sodium Carbonate buffer, pH 9.0 using a desalting column or dialysis.

  • Concentration: Adjust protein concentration to 2–10 mg/mL . Higher concentrations improve labeling efficiency by favoring second-order reaction kinetics.

Phase 2: Reagent Preparation
  • Calculate Reagent Mass: Determine the amount of reagent needed for a 15-fold molar excess over the protein.

    • Example: For 1 mL of IgG (150 kDa) at 5 mg/mL:

      • Moles Protein =

        
        .
        
      • Moles Reagent =

        
        .
        
  • Solubilization: Dissolve the 2-Amino-5-isothiocyanatobenzoic acid in anhydrous DMSO to a concentration of 10 mg/mL .

    • Note: Prepare this immediately before adding to the protein. Do not let it sit.

Phase 3: Conjugation Reaction
  • Mixing: Slowly add the dissolved reagent to the protein solution while gently vortexing.

    • Constraint: The final volume of DMSO should not exceed 10% of the total reaction volume to prevent protein denaturation.

  • Incubation: Incubate the mixture for 1 to 2 hours at Room Temperature (20-25°C) .

    • Condition: Keep the reaction vessel in the dark (wrap in foil) to protect the fluorophore, although this specific molecule is relatively photostable.

Phase 4: Quenching & Purification
  • Quenching (Optional but Recommended): Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. This scavenges any remaining active ITC groups.

  • Purification: Separate the labeled protein from free reagent using a Sephadex G-25 column (PD-10) or high-performance desalting spin column equilibrated with PBS (pH 7.4).

    • Visual Cue: If the reagent is sufficiently concentrated, you may see two bands on a gravity column: the faster-moving band is the conjugate; the slower band is the free acid.

Workflow start Start: Purified Protein buffer_ex Buffer Exchange (0.1M Carbonate, pH 9.0) start->buffer_ex mix Mix: 15x Molar Excess buffer_ex->mix prep_reagent Dissolve Reagent (Anhydrous DMSO) prep_reagent->mix Add immediately incubate Incubate 2 Hrs @ RT (Dark) mix->incubate quench Quench (Add Tris/Ethanolamine) incubate->quench purify Purification (G-25 Desalting) quench->purify end Final Conjugate (Store @ 4°C) purify->end

Figure 2: Workflow for the bioconjugation process.

Post-Conjugation Analysis (Quality Control)

To validate the conjugate, you must determine the Degree of Labeling (DOL) .

1. UV-Vis Spectroscopy: Measure absorbance at 280 nm (


, protein) and at the reagent's absorbance maximum (

, typically ~310–320 nm for anthranilic derivatives).

2. Calculation:



  • Correction Factor (CF): Most fluorophores absorb slightly at 280 nm.

    
    
    
    • Note: For 2-amino-benzoic acid derivatives, determining the exact CF experimentally is recommended, as it varies with pH. A typical CF is ~0.1.

    • 
      : The extinction coefficient of the anthranilic moiety is significantly lower than FITC, typically ~2,800 – 4,000 M⁻¹cm⁻¹  at 310-320 nm.
      

3. Fluorescence Check: Verify fluorescence emission by exciting at 320 nm. Expect a blue emission peak centered around 410–430 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Degree of Labeling (DOL < 1) pH was too low (< 8.5).Ensure Carbonate buffer is pH 9.0. Check pH strips.
Reagent hydrolyzed.[6]Use fresh anhydrous DMSO. Do not use old reagent stocks.
Competing amines.Ensure protein was thoroughly dialyzed to remove Tris/Glycine.
Protein Precipitation DMSO concentration too high.Keep DMSO < 10% (v/v). Add reagent very slowly while vortexing.
Over-labeling (hydrophobic).Reduce molar excess from 20x to 10x.
No Fluorescence Wrong excitation wavelength.This is not FITC. Excite at UV/Violet (310-320 nm), not Blue (488 nm).

References

  • Hermanson, G. T. (2013).[7] Bioconjugate Techniques (3rd ed.).[7] Academic Press.[2] (The definitive guide on isothiocyanate chemistry and protocols).

  • Thermo Fisher Scientific. Amine-Reactive Probes: Isothiocyanates.[2] (Technical Guide on reaction conditions and pH dependence).

  • BenchChem. Reaction mechanism of acetyl isothiocyanate with primary amines. (Detailed mechanistic insight into acyl/aryl isothiocyanates).

  • Suzuki, Y., et al. (2012). A general and facile one-pot process of isothiocyanates from amines.[8] (Synthesis and stability data).

Sources

Application Note: High-Fidelity Protein Labeling & Microscopy with 2-Amino-5-isothiocyanatobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and assay developers requiring a robust protocol for using 2-Amino-5-isothiocyanatobenzoic acid (CAS 649549-95-1) as a blue-fluorescent probe.

While often overshadowed by fluorescein isothiocyanate (FITC), this benzoic acid derivative offers unique advantages: it is significantly smaller (reducing steric hindrance), emits in the blue/UV region (freeing up green/red channels), and retains the albumin-binding characteristics of the anthranilic acid core.

Introduction & Principle

2-Amino-5-isothiocyanatobenzoic acid (herein referred to as 5-ITC-Abz ) is a bifunctional fluorophore derived from anthranilic acid (2-aminobenzoic acid). Unlike bulky xanthene dyes (e.g., FITC, Rhodamine), 5-ITC-Abz is a low-molecular-weight probe that minimizes structural perturbation of the target biomolecule.

Mechanism of Action

The probe functions via the isothiocyanate (-N=C=S) moiety at the 5-position. Under basic conditions (pH 8.5–9.5), this electrophilic group undergoes nucleophilic attack by primary amines (lysine


-amines or N-terminal 

-amines) on the target protein, forming a stable thiourea linkage. The resulting conjugate exhibits blue fluorescence typical of anthranilates.

Key Applications:

  • Multicolor Microscopy: Serves as a blue-channel label (Ex ~310-320 nm, Em ~410-420 nm), distinct from GFP, FITC, or RFP.

  • FRET Donor: Acts as an effective donor for green acceptors (e.g., Nitrotyrosine, DNP) in protease assays [1].

  • Small-Molecule Mimicry: Ideal for labeling small peptides where larger dyes would disrupt binding interfaces.

Physicochemical Properties[1][2][3]

PropertySpecificationNotes
Chemical Name 2-Amino-5-isothiocyanatobenzoic acidCore: Anthranilic Acid (Abz)
CAS Number 649549-95-1Verified Identity [2]
Molecular Weight ~194.21 g/mol Significantly smaller than FITC (~389 g/mol )
Excitation Max 310–320 nmRequires UV/Violet excitation (DAPI filter)
Emission Max 410–420 nmBlue/Cyan emission
Reactive Group Isothiocyanate (-NCS)Reacts with primary amines (-NH₂)
Solubility DMSO, DMFPoorly soluble in water; dissolve in organic solvent first

Experimental Workflow Visualization

The following diagram illustrates the critical path from reagent preparation to fluorescence validation.

G Start Reagent Prep (DMSO Stock) Reaction Conjugation (pH 9.0, 2h) Start->Reaction Add to Protein Purification Purification (Dialysis/Desalting) Reaction->Purification Remove Free Dye Validation QC: Absorbance & Fluorescence Purification->Validation Calc DOL Imaging Microscopy (DAPI Channel) Validation->Imaging Apply to Cells

Figure 1: Step-by-step workflow for labeling proteins with 5-ITC-Abz. DOL = Degree of Labeling.

Detailed Protocol: Protein Conjugation

Safety Note: Isothiocyanates are potential sensitizers. Work in a fume hood and wear appropriate PPE.

Materials Required[1][3][4][5][6][7]
  • Ligand: 2-Amino-5-isothiocyanatobenzoic acid (Solid).[1]

  • Target Protein: >2 mg/mL in amine-free buffer (PBS is acceptable only if pH is adjusted; Carbonate is preferred).

  • Conjugation Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0.

  • Solvent: Anhydrous DMSO or DMF.

  • Purification: Sephadex G-25 desalting column or Dialysis cassette (10K MWCO).

Step-by-Step Procedure
Phase 1: Preparation
  • Buffer Exchange: If the protein is in Tris or Glycine buffer (which contain amines), exchange it into Conjugation Buffer (pH 9.0) using a desalting column. The high pH deprotonates lysine residues, enhancing nucleophilicity [3].

  • Dye Stock: Dissolve 5-ITC-Abz in anhydrous DMSO to a concentration of 10 mg/mL . Note: Prepare immediately before use. Isothiocyanates degrade in moisture.

Phase 2: Conjugation Reaction
  • Calculate the molar ratio. For antibodies or BSA, start with a 20:1 molar excess of dye to protein.

    • Rationale: The hydrolysis of isothiocyanates in water competes with the acylation reaction. Excess dye ensures sufficient labeling.

  • Add the calculated volume of Dye Stock dropwise to the protein solution while gently vortexing.

    • Critical: Keep the final DMSO concentration <10% (v/v) to prevent protein precipitation.

  • Incubate the reaction in the dark at room temperature for 2 hours , or overnight at 4°C.

Phase 3: Purification (Crucial for Contrast)
  • Removal of Unreacted Dye: Unreacted 5-ITC-Abz will fluoresce and cause high background.

  • Use a desalting column (e.g., PD-10) equilibrated with PBS (pH 7.4).

  • Collect the protein fraction (first peak). The free dye is small and will be retained in the column.

Phase 4: Degree of Labeling (DOL) Calculation

Measure Absorbance at 280 nm (


) and the dye's max absorbance (

).

  • 
    : Extinction coefficient of anthranilic acid derivatives (~2,000–4,000 M⁻¹cm⁻¹ at 315 nm).
    
  • 
    : Correction factor (
    
    
    
    contribution of the dye). For Abz, estimate ~0.1.

Fluorescence Microscopy Application

Filter Selection

5-ITC-Abz requires UV/Violet excitation. It is spectrally similar to DAPI or Hoechst 33342.

  • Excitation Filter: 330–380 nm (UV bandpass).

  • Emission Filter: 420–470 nm (Blue bandpass).

  • Dichroic Mirror: 400 nm LP.

Imaging Strategy & Controls
  • Multicolor Panels:

    • Channel 1 (Blue): 5-ITC-Abz labeled Target.

    • Channel 2 (Green): GFP or FITC.

    • Channel 3 (Red): RFP or Alexa Fluor 594.

    • Conflict: Do not use DAPI for nuclear counterstaining if using 5-ITC-Abz, as spectra overlap. Use a far-red nuclear stain (e.g., DRAQ5) instead.

  • Autofluorescence Check:

    • Cellular autofluorescence (NADH/FAD) is high in the blue channel. Always include an "Unlabeled Cells" control to set the threshold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Fluorescence Signal Low pH during couplingEnsure Buffer is pH 9.0–9.5. Lysines must be deprotonated.
Hydrolyzed ReagentUse fresh DMSO stock. Check reagent storage (desiccated, -20°C).
Precipitation Too much DMSOKeep DMSO <10% final volume. Add dye slower.
Over-labelingReduce Molar Excess (try 10:1 instead of 20:1). Hydrophobic dyes can aggregate proteins.
High Background Incomplete PurificationPerform a second dialysis step or use a longer column.
Spectral Bleed-through Overlap with DAPISwitch nuclear stain to Red/Far-Red (e.g., Propidium Iodide, DRAQ5).

Chemical Logic & Structural Insight

The choice of 2-Amino-5-isothiocyanatobenzoic acid over standard FITC is often driven by steric and spectral logic.

Structure cluster_0 Chemical Structure Logic Core Anthranilic Core (Fluorescence Source) Pos5 Position 5: -N=C=S (Reactive Handle) Pos5->Core Attached to Target Protein Lysine Pos5->Target Covalent Bond (Thiourea) Pos2 Position 2: -NH2 (Auxochrome) Pos2->Core Ortho to COOH

Figure 2: Structural breakdown. The 5-position isothiocyanate drives reactivity, while the 2-amino group acts as an auxochrome to enable fluorescence.

The 2-amino group (ortho to the carboxyl) is essential for the fluorescence properties of the anthranilate core. Although it is a primary amine, its nucleophilicity is significantly reduced by the electron-withdrawing carboxyl group and resonance delocalization, preventing the molecule from rapidly polymerizing with its own isothiocyanate group under storage conditions. However, once dissolved in basic buffer, competition can occur, emphasizing the need for fresh preparation .

References

  • Meldal, M., & Breddam, K. (1991). Anthranilamide and nitrotyrosine as a donor-acceptor pair in internally quenched fluorescent substrates for endopeptidases: Multicolour detection of enzyme activity. Analytical Biochemistry, 195(1), 141-147. Link

  • Chemical Abstracts Service (CAS). (n.d.). CAS Registry Number 649549-95-1: Benzoic acid, 2-amino-5-isothiocyanato-.[2][3][4][1][5] American Chemical Society. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 1: Functional Targets (Amines). Link

  • Carmona, A. K., et al. (2009). Use of fluorescence resonance energy transfer (FRET) peptides for enzymatic assays. Anais da Academia Brasileira de Ciências, 81(3). Link

Sources

High-Fidelity Protein Labeling with 2-Amino-5-isothiocyanatobenzoic Acid (Abz-NCS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Insight

The quantification of protein labeling with 2-Amino-5-isothiocyanatobenzoic acid (referred to herein as Abz-NCS ) represents a critical workflow in structural biology and fluorescence spectroscopy.[1] Unlike bulky fluorophores (e.g., FITC, PE), Abz-NCS is a low-molecular-weight probe based on the anthranilic acid (2-aminobenzoic acid) scaffold.[1]

Why this probe?

  • Minimal Steric Perturbation: Its small size (

    
     Da) minimizes disruption to protein folding and protein-protein interactions.[1]
    
  • Fluorescence Properties: The 2-aminobenzoic acid moiety acts as a solvatochromic fluorophore (typically

    
     nm, 
    
    
    
    nm), often used as a FRET donor or environmentally sensitive probe.
  • Reactivity: The isothiocyanate (-N=C=S) group targets primary amines (lysine

    
    -amines and the N-terminal 
    
    
    
    -amine), forming a stable thiourea linkage.[1][2][3]
The Challenge of Quantification

The primary technical hurdle with Abz-NCS is its absorbance maximum (


 nm). This lies in the "near-UV" region, creating significant spectral overlap with protein absorbance at 280 nm (

). Standard quantification methods often fail because they ignore the contribution of the dye to the

signal, leading to gross underestimation of protein concentration and overestimation of the Degree of Labeling (DOL).

This guide details a self-validating protocol that explicitly corrects for this spectral overlap.

Reaction Mechanism

The isothiocyanate group is electrophilic.[3] At basic pH, the deprotonated protein amines attack the central carbon of the isothiocyanate, resulting in a thiourea bond.[3]

ReactionMechanism Protein Protein-NH2 (Nucleophile) Complex Transition State (Tetrahedral) Protein->Complex pH 9.0-9.5 (Deprotonation) Probe Abz-N=C=S (Electrophile) Probe->Complex Product Protein-NH-CS-NH-Abz (Thiourea Conjugate) Complex->Product Stable Bond Formation

Figure 1: Mechanism of thiourea bond formation between protein amines and Abz-NCS.[1]

Pre-Protocol Validation: Determining Dye Constants

CRITICAL STEP: Commercial purity of isothiocyanates varies due to hydrolysis.[1] Do not rely on literature values for the extinction coefficient (


) or the Correction Factor (CF). You must measure these for your specific lot.
Protocol: Characterizing the Probe
  • Solvent: Dissolve Abz-NCS in anhydrous DMSO to make a 10 mM stock.

  • Dilution: Dilute into the exact buffer you will use for the final measurement (e.g., PBS pH 7.4) to concentrations of 10, 20, 50, and 100

    
    M.
    
  • Scan: Measure absorbance from 240 nm to 500 nm.

  • Calculate

    
    :  Plot 
    
    
    
    (approx 320 nm) vs. Concentration (M).[1] The slope is
    
    
    (typically
    
    
    ).[1]
  • Calculate CF:

    
    
    Note: For Abz derivatives, this CF is often high (0.4 – 0.[1]7) compared to FITC (0.3), making correction mandatory.
    

Conjugation Protocol

Materials
ComponentSpecificationPurpose
Labeling Buffer 0.1 M Sodium Carbonate, pH 9.0–9.5Deprotonates Lysines (pKa ~10.[1]5) to facilitate reaction.
Protein Stock > 2 mg/mL in amine-free bufferHigh concentration drives kinetics.[1] Avoid Tris/Glycine.[1]
Abz-NCS 10 mg/mL in Anhydrous DMSOFreshly prepared.[1] Hydrolyzes in water.[1]
Purification Sephadex G-25 (PD-10) or DialysisRemoval of unreacted dye.[1]
Step-by-Step Workflow
  • Buffer Exchange: Ensure the protein is in Carbonate Buffer pH 9.[1]0. If the protein is in Tris, dialyze extensively or use a desalting column. Residual Tris will quench the reaction.

  • Reaction Setup:

    • Target a molar excess of 15-fold (Dye:Protein).[1]

    • Calculation:

      
      
      
    • Add the dye dropwise to the protein solution while gently vortexing.

    • Final Protein Concentration: Should remain > 1.5 mg/mL.

  • Incubation:

    • Incubate for 2 hours at Room Temperature or Overnight at 4°C .

    • Keep in the dark (foil wrapped).

  • Quenching (Optional but Recommended): Add 1M Glycine or Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins. This scavenges remaining isothiocyanates, preventing non-specific reaction during purification.[1]

  • Purification (The "Clean" Step):

    • Method: Gravity-flow Size Exclusion Chromatography (e.g., PD-10 / NAP-5).[1]

    • Why? Dialysis is often insufficient for hydrophobic dyes like Abz-NCS which may stick to the membrane.[1]

    • Elute with PBS (pH 7.[1]4) or your storage buffer.[1][4] Collect the protein fraction (first peak).

Quantification & Data Analysis

This section provides the mathematical framework to determine the Degree of Labeling (DOL).

The Logic of Correction

Since the dye absorbs at 280 nm, the total absorbance at 280 nm (


) is the sum of protein absorbance and dye absorbance.


We must subtract


 to get the true protein absorbance.
Calculation Steps
  • Measure Absorbance: Measure

    
     and 
    
    
    
    (dye peak, ~320 nm) of the purified conjugate. Ensure
    
    
    is between 0.1 and 1.0 for linearity.
  • Calculate Protein Concentration (

    
    ): 
    
    
    
    
    [1][2]
    • 
      : Molar extinction coefficient of the protein (M
      
      
      
      cm
      
      
      ).[1][2][5][6]
    • 
      : Path length (usually 1 cm).[1][6][7][8]
      
    • 
      : Correction Factor determined in Section 3.
      
  • Calculate Dye Concentration (

    
    ): 
    
    
    
    
  • Calculate DOL:

    
    
    

QuantificationLogic Start Measure Absorbance (A280 and A320) Check Check Absorbance Range (0.1 < A < 1.0) Start->Check Check->Start Dilute/Conc Correct Apply Correction Factor A_prot = A280 - (A320 * CF) Check->Correct Valid CalcConc Calculate Molar Conc [Protein] = A_prot / E_prot [Dye] = A320 / E_dye Correct->CalcConc Final Final DOL Ratio [Dye]/[Protein] CalcConc->Final

Figure 2: Logical flow for calculating Degree of Labeling (DOL) with spectral correction.

Troubleshooting & Validation

Validation: Mass Spectrometry

While UV-Vis provides an average DOL, Intact Protein LC-MS is the gold standard for validation.[1]

  • Expected Shift: +192.2 Da per label (Mass of Abz-NCS minus leaving group).[1]

  • Distribution: You will likely see a Gaussian distribution (e.g., +1, +2, +3 labels).

Troubleshooting Table
ObservationRoot CauseCorrective Action
DOL < 0.5 Buffer pH too low (< 8.5).[1]Adjust coupling buffer to pH 9.0–9.[1]5.
DOL < 0.5 Tris/Amine contamination.[1]Dialyze protein extensively before labeling.[1]
Precipitation Over-labeling (hydrophobic aggregation).[1]Reduce dye molar excess (try 5x instead of 15x). Add 10% glycerol.[1]
Negative [Protein] Over-correction of

.
Re-measure the CF of the dye. Ensure dye aggregates are not scattering light.[1]

References

  • Hermanson, G. T. (2013).[1][9] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1]

    • The definitive guide on isothiocyan
  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[1]

    • Foundational text for understanding the spectral properties of anthranilic acid deriv
  • Banks, P. R., & Paquette, D. M. (1995). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules. Bioconjugate Chemistry, 6(4), 447-458.[1]

    • Comparative analysis of amine-reactive probes including isothiocyanates.[1][10]

  • Thermo Fisher Scientific. (n.d.).[1] Calculate Dye:Protein (F/P) Molar Ratios.

    • Standard industry methodology for DOL calcul

Sources

2-Amino-5-isothiocyanatobenzoic acid for studying protein-protein interactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-Amino-5-isothiocyanatobenzoic acid (herein referred to as 5-ITC-Ant ), a specialized fluorescent probe and heterobifunctional scaffold used to study protein-protein interactions (PPIs).

Introduction & Mechanism

2-Amino-5-isothiocyanatobenzoic acid is a derivative of anthranilic acid (2-aminobenzoic acid) functionalized with a reactive isothiocyanate group at the 5-position. It serves two critical roles in biochemical research:

  • Fluorescent Probe: The anthraniloyl core is a small, environmentally sensitive fluorophore (blue emission) that minimizes steric perturbation compared to bulky dyes like FITC or Rhodamine.

  • Heterobifunctional Scaffold: It possesses three distinct functional groups—an isothiocyanate (-N=C=S), a primary aromatic amine (-NH₂), and a carboxylic acid (-COOH)—allowing for versatile conjugation strategies.

Mechanism of Action

The primary mode of attachment is the nucleophilic attack of a protein’s primary amine (N-terminal


-amine or Lysine 

-amine) on the isothiocyanate carbon. This forms a stable thiourea linkage.
  • Excitation/Emission:

    
    ; 
    
    
    
    (Blue).
  • Stokes Shift: Large (~100 nm), reducing self-quenching and simplifying filter selection.

  • PPI Utility: Ideal for Fluorescence Anisotropy (FA) assays due to its short fluorescence lifetime and small size, or as a FRET donor to green fluorophores (e.g., GFP, FITC).

Experimental Workflow

The following protocols are designed for labeling a target protein (Protein A) to study its interaction with a binding partner (Protein B).

Part A: Preparation of 5-ITC-Ant Stock
  • Solubility: The compound is hydrophobic and acidic. Dissolve in high-quality anhydrous DMSO or DMF .

  • Concentration: Prepare a 10–50 mM stock solution immediately before use. Isothiocyanates hydrolyze in water; do not store aqueous solutions.

Part B: Protein Labeling Protocol

Objective: Covalently attach 5-ITC-Ant to Protein A via Lysine residues.

ParameterSpecificationReason
Buffer 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0–9.5High pH deprotonates Lysines (

), making them nucleophilic.
Protein Conc. > 2 mg/mL (approx. 50–100 µM)Higher concentration favors the bimolecular reaction over hydrolysis.
Stoichiometry 10-20 molar excess of 5-ITC-AntEnsures sufficient labeling; excess is removed later.
Temperature 4°C (Overnight) or 25°C (1–2 hours)4°C preserves protein stability; RT is faster but riskier for labile proteins.

Step-by-Step Procedure:

  • Buffer Exchange: Exchange Protein A into the Carbonate Buffer (pH 9.0) using a desalting column (e.g., PD-10) or dialysis. Note: Avoid Tris or Glycine buffers as they contain competing amines.

  • Reaction: Slowly add the 5-ITC-Ant stock to the protein solution while gently vortexing. Ensure the final DMSO concentration is < 5% (v/v) to prevent denaturation.

  • Incubation: Incubate in the dark at 4°C for 12–16 hours.

  • Quenching (Optional): Add 1 M Tris-HCl (pH 8.0) or Ethanolamine to a final concentration of 50 mM. Incubate for 30 mins to react with remaining isothiocyanate.

  • Purification: Separate the labeled protein from free probe using Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

    • Validation: The conjugate should have absorbance peaks at 280 nm (protein) and ~315 nm (probe).

Part C: PPI Assay (Fluorescence Anisotropy)

Principle: The small 5-ITC-Ant-labeled Protein A tumbles rapidly (low anisotropy). Upon binding to the larger Protein B, tumbling slows, and anisotropy increases.

  • Setup: Dilute labeled Protein A to 10–50 nM in Assay Buffer (e.g., PBS + 0.05% Tween-20).

  • Titration: Add increasing concentrations of Protein B (0 to

    
    ).
    
  • Measurement:

    • Excitation: 320 nm (Bandwidth 10 nm)

    • Emission: 420 nm (Bandwidth 20 nm)

    • Calculate Anisotropy (

      
      ) or Polarization (
      
      
      
      ).
  • Analysis: Fit the curve to a 1:1 binding model to determine

    
    .
    
Visualization of Pathways
Figure 1: Chemical Conjugation Mechanism

This diagram illustrates the reaction between the 5-ITC-Ant probe and a protein lysine residue.

G Probe 5-ITC-Ant (Isothiocyanate) Intermediate Transition State (Nucleophilic Attack) Probe->Intermediate pH 9.0 Protein Protein A (Lysine-NH2) Protein->Intermediate Product Labeled Protein (Thiourea Bond) Intermediate->Product Stable Conjugate

Caption: Nucleophilic attack of Protein Lysine on the Isothiocyanate group forms a stable Thiourea linkage.

Figure 2: PPI Assay Workflow (Anisotropy)

Logical flow for determining binding constants using the labeled probe.

Workflow Step1 1. Label Protein A (5-ITC-Ant) Step2 2. Purify Conjugate (Remove Free Probe) Step1->Step2 Step3 3. Titrate Protein B (Binding Partner) Step2->Step3 Step4 4. Measure Anisotropy (Ex 320nm / Em 420nm) Step3->Step4 Decision Binding Detected? Step4->Decision Result Calculate Kd Decision->Result Yes (Curve Shift) Debug Check pH / Aggregation Decision->Debug No Change

Caption: Workflow for Fluorescence Anisotropy-based PPI analysis.

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Labeling Efficiency pH too low (< 8.5)Ensure Carbonate buffer is pH 9.0–9.5.
Precipitation Probe insolubilityAdd probe slowly; keep DMSO < 5%; use lower probe excess.
High Background Free probe remainingPerform a second desalting step or extensive dialysis.
No Anisotropy Change Protein A too largeUse 5-ITC-Ant on the smaller binding partner.
References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Isothiocyanates and Thioureas).[1]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Chapter on Fluorescence Anisotropy).

  • ChemicalBook. (2024). 2-Amino-5-isothiocyanatobenzoic acid Product Properties.

  • GuideChem. (2024). Benzoic acid, 2-amino-5-isothiocyanato- CAS 649549-95-1.[2][3][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Amino-5-isothiocyanatobenzoic Acid Labeling Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-5-isothiocyanatobenzoic acid (AITBA) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to enhance the efficiency and success of your conjugation experiments.

I. Understanding the AITBA Labeling Reaction

2-Amino-5-isothiocyanatobenzoic acid is a labeling reagent that, like other isothiocyanates, primarily targets primary amines on biomolecules to form a stable thiourea bond. The isothiocyanate group (-N=C=S) is an electrophile that reacts with nucleophilic primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.[1] The efficiency of this reaction is highly dependent on several factors, most notably pH. An alkaline environment (pH 8.5-9.5) is generally optimal for deprotonating the primary amines, thereby increasing their nucleophilicity and reactivity towards the isothiocyanate group.[1][2]

It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the target biomolecule for the AITBA, significantly reducing labeling efficiency.[1][3] Suitable buffers include carbonate-bicarbonate or borate buffers.[4]

AITBA Labeling Reaction Workflow

AITBA_Labeling_Workflow Start Start: Prepare Biomolecule in Amine-Free Buffer (e.g., Carbonate, Borate) Prepare_AITBA Prepare Fresh AITBA Solution in Anhydrous DMSO Reaction Combine Biomolecule and AITBA Solution (Optimize Molar Ratio) Start->Reaction Prepare_AITBA->Reaction Incubation Incubate in the Dark (e.g., 1-12 hours at 4°C or Room Temperature) Reaction->Incubation Quench Quench Reaction (Optional, e.g., with Ammonium Chloride) Incubation->Quench Purification Purify Conjugate (e.g., Dialysis, Size Exclusion Chromatography) Quench->Purification Characterization Characterize Conjugate (e.g., UV-Vis Spectroscopy) Purification->Characterization End End: Store Labeled Biomolecule Properly Characterization->End

Caption: A typical workflow for labeling biomolecules with AITBA.

II. Troubleshooting Guide

This section addresses common issues encountered during AITBA labeling in a question-and-answer format.

Issue 1: Low or No Labeling Efficiency

Q: My protein is not getting labeled, or the degree of labeling is very low. What are the possible causes and how can I fix this?

A: Low labeling efficiency is a frequent problem that can stem from several factors.[5] Here is a systematic approach to troubleshooting this issue:

1. Verify the Reaction Buffer:

  • Problem: The presence of primary amines in your buffer (e.g., Tris, glycine) is a common culprit as they compete with the target protein for AITBA.[1][3]

  • Solution: Ensure your biomolecule is in an amine-free buffer like 50-100 mM sodium carbonate-bicarbonate or sodium borate.[4] If your protein is in an inappropriate buffer, perform buffer exchange via dialysis or a desalting column prior to labeling.[3][4]

2. Optimize the Reaction pH:

  • Problem: The reaction between isothiocyanates and primary amines is highly pH-dependent.[1] If the pH is too low (below 8), the amine groups will be protonated and less nucleophilic, leading to a significant decrease in reaction rate.[6]

  • Solution: The optimal pH for isothiocyanate labeling is typically between 8.5 and 9.5.[1] Verify the pH of your reaction buffer and adjust if necessary.

3. Check the AITBA Reagent:

  • Problem: Isothiocyanates are sensitive to moisture and can hydrolyze over time, rendering them non-reactive.[4]

  • Solution: Always use a fresh solution of AITBA dissolved in anhydrous dimethyl sulfoxide (DMSO).[3] Do not store AITBA in aqueous solutions.[4] When preparing the solid reagent, allow it to come to room temperature before opening to prevent condensation.

4. Adjust the Molar Ratio of AITBA to Protein:

  • Problem: An insufficient amount of AITBA will result in a low degree of labeling.

  • Solution: Increase the molar excess of AITBA to your protein. A common starting point is a 10- to 20-fold molar excess. However, this may require optimization for your specific protein. Be aware that excessive labeling can lead to protein precipitation or loss of function.[7]

5. Assess Protein Concentration:

  • Problem: Low protein concentrations can decrease the reaction efficiency.[2]

  • Solution: For optimal labeling, a protein concentration of 2-10 mg/mL is recommended.[2] If your protein solution is too dilute, concentrate it before labeling.

Issue 2: Protein Precipitation During or After Labeling

Q: My protein precipitates out of solution during the labeling reaction or during storage. Why is this happening and what can I do?

A: Protein precipitation is often a sign of over-labeling or changes in the protein's physicochemical properties.[7]

1. Reduce the Molar Ratio of AITBA:

  • Problem: AITBA, like other isothiocyanates, is a hydrophobic molecule.[7] Attaching too many AITBA molecules to your protein can increase its overall hydrophobicity, leading to aggregation and precipitation.

  • Solution: Decrease the molar ratio of AITBA to protein in the reaction mixture. Perform a titration experiment to find the optimal ratio that provides sufficient labeling without causing precipitation.

2. Modify Reaction Conditions:

  • Problem: Extended reaction times or elevated temperatures can contribute to protein denaturation and aggregation.

  • Solution: Try reducing the incubation time or performing the reaction at a lower temperature (e.g., 4°C) for a longer period.[3][8]

3. Ensure AITBA is Fully Dissolved:

  • Problem: If the AITBA is not completely dissolved in DMSO before being added to the aqueous protein solution, it can precipitate and co-precipitate the protein.

  • Solution: Ensure the AITBA is fully dissolved in anhydrous DMSO before adding it to the reaction mixture. Add the AITBA solution slowly to the protein solution while gently stirring.[3]

Issue 3: High Background or Non-Specific Staining

Q: I am observing high background fluorescence or non-specific binding in my downstream application. How can I resolve this?

A: This issue is typically caused by the presence of unreacted, free AITBA in your final conjugate solution.[5]

1. Improve Purification of the Conjugate:

  • Problem: Inadequate removal of the free AITBA after the labeling reaction is the most common cause of high background.[5]

  • Solution: Employ a robust purification method to separate the labeled protein from the unreacted AITBA.

    • Size Exclusion Chromatography (Gel Filtration): This is a highly effective method for separating the larger labeled protein from the smaller, free AITBA molecules.[9]

    • Dialysis: Extensive dialysis against an appropriate buffer is a common and effective method.[3] Ensure you use a dialysis membrane with an appropriate molecular weight cut-off (MWCO) and perform several buffer changes.

    • Ultrafiltration/Spin Columns: Centrifugal ultrafiltration devices can also be used to remove unreacted AITBA.[8]

2. Quench the Reaction:

  • Problem: If the reaction is not stopped, the AITBA may continue to react with other components in your downstream assay.

  • Solution: Before purification, consider quenching the reaction by adding a small molecule with a primary amine, such as ammonium chloride, to consume any excess reactive AITBA.[8]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Start: Labeling Issue Identified Issue_Low_Labeling Low/No Labeling? Start->Issue_Low_Labeling Issue_Precipitation Precipitation? Issue_Low_Labeling->Issue_Precipitation No Check_Buffer Verify Amine-Free Buffer (e.g., Carbonate, Borate) Issue_Low_Labeling->Check_Buffer Yes Issue_High_Background High Background? Issue_Precipitation->Issue_High_Background No Reduce_Ratio Decrease AITBA:Protein Molar Ratio Issue_Precipitation->Reduce_Ratio Yes Improve_Purification Enhance Purification (Dialysis, SEC) Issue_High_Background->Improve_Purification Yes Success Problem Resolved Issue_High_Background->Success No Check_pH Optimize pH (8.5-9.5) Check_Buffer->Check_pH Check_Reagent Use Fresh AITBA in Anhydrous DMSO Check_pH->Check_Reagent Increase_Ratio Increase AITBA:Protein Molar Ratio Check_Reagent->Increase_Ratio Increase_Ratio->Success Modify_Conditions Reduce Incubation Time/Temp Reduce_Ratio->Modify_Conditions Ensure_Solubility Ensure AITBA is Fully Dissolved Before Addition Modify_Conditions->Ensure_Solubility Ensure_Solubility->Success Quench_Reaction Quench Reaction Before Purification Improve_Purification->Quench_Reaction Quench_Reaction->Success

Caption: A decision tree for troubleshooting common AITBA labeling issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for AITBA? A: Solid AITBA should be stored at -20°C, protected from light and moisture.[10] Stock solutions in anhydrous DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is generally recommended to use freshly prepared solutions for each labeling reaction.[3][10]

Q2: How do I determine the degree of labeling (DOL) of my AITBA-protein conjugate? A: The DOL can be determined using UV-Visible spectrophotometry. You will need to measure the absorbance of the conjugate at the wavelength of maximum absorbance for your protein (typically 280 nm) and at the maximum absorbance for AITBA. The exact wavelength for AITBA will need to be determined, but for similar compounds like FITC, it is around 495 nm.[9] You will also need the extinction coefficients for both the protein and AITBA at these wavelengths to calculate the DOL.

Q3: Can AITBA label other amino acids besides lysine? A: While the primary targets for isothiocyanates are primary amines (lysine and N-terminus), they can also react with other nucleophilic groups like the thiol group of cysteine under certain conditions, although this is less common.[11] The selectivity for amines is favored at an alkaline pH.[11]

Q4: How long should I incubate the labeling reaction? A: The optimal incubation time can vary depending on the reactivity of your protein and the temperature. Common incubation times range from 1 hour at room temperature to overnight at 4°C.[8][12] It is advisable to perform a time-course experiment to determine the optimal incubation time for your specific application.[13]

Q5: My protein's activity is reduced after labeling. What can I do? A: A loss of biological activity can occur if AITBA labels lysine residues within the active site or binding site of your protein.[5] To mitigate this, you can try reducing the AITBA:protein molar ratio to achieve a lower degree of labeling.[5] Alternatively, if your protein has a known ligand or substrate, you can perform the labeling reaction in the presence of this ligand to protect the active site.

IV. Experimental Protocols

Protocol 1: General AITBA Labeling of a Protein
  • Buffer Exchange: Dialyze 1-5 mg of the protein against 1 L of 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) at 4°C for at least 4 hours, with two buffer changes.[3]

  • Prepare AITBA Solution: Immediately before use, dissolve AITBA in anhydrous DMSO to a concentration of 10 mg/mL.[12]

  • Reaction Setup: Adjust the protein concentration to 2-5 mg/mL with the labeling buffer. While gently stirring, slowly add the AITBA solution to the protein solution to achieve the desired molar ratio (e.g., 10:1 AITBA:protein).[2][12]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[12]

  • Purification: Remove the unreacted AITBA by passing the reaction mixture through a size exclusion chromatography column (e.g., Sephadex G-50) equilibrated with an appropriate storage buffer (e.g., PBS).[9][13] Collect the fractions containing the labeled protein.

Protocol 2: Purification of AITBA-labeled Protein using Dialysis
  • Transfer to Dialysis Tubing: After the incubation step, transfer the reaction mixture into a dialysis tubing with a suitable MWCO (e.g., 10 kDa).

  • Dialysis: Place the dialysis bag in 2 L of PBS, pH 7.4, at 4°C. Stir the buffer gently.

  • Buffer Changes: Change the dialysis buffer at least 3-4 times over a period of 24-48 hours to ensure complete removal of free AITBA.[3]

  • Storage: Recover the labeled protein from the dialysis bag and store at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage.[4]

V. Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Reaction pH 8.5 - 9.5Maximizes deprotonation and nucleophilicity of primary amines.[1]
Reaction Buffer Carbonate-Bicarbonate, BorateAmine-free to prevent competition with the target biomolecule.[1][4]
Protein Concentration 2 - 10 mg/mLHigher concentrations improve reaction kinetics and efficiency.[2]
AITBA:Protein Molar Ratio 5:1 to 20:1Needs optimization; higher ratios increase labeling but risk precipitation.[7][12]
Reaction Temperature 4°C to Room TemperatureLower temperatures may require longer incubation but can help maintain protein stability.[3][8]
Incubation Time 1 - 12 hoursDependent on temperature and reactivity of the protein.[3][8]

References

  • Barbero, F., et al. (2016). Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate. microPublication Biology. Available at: [Link]

  • An efficient method for FITC labelling of proteins using tandem affinity purification. MethodsX. (2018). Available at: [Link]

  • Zhang, Y., et al. (2012). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Current Pharmacology Reports. Available at: [Link]

  • Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. (2020). Available at: [Link]

  • Optimization of various parameters of the Fluorescein Isothiocyanate (FITC). ResearchGate. Available at: [Link]

  • Troubleshooting FITC Labeling: Common Issues and Solutions for Researchers. (2026). Available at: [Link]

  • How anyone have experience with reacting amines with phenyl isothiocyanate? Reddit. (2024). Available at: [Link]

  • Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. (2023). Available at: [Link]

  • A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC. (2012). Available at: [Link]

  • Monitoring Labeling Reactions Using Fluorescence Polarization. CHIMIA. (2015). Available at: [Link]

  • Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. PMC. (2018). Available at: [Link]

  • FITC Labeling and Conjugation. TdB Labs. (2024). Available at: [Link]

  • FITC Amine Labeling Protocol. You Do Bio. Available at: [Link]

  • Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Google Patents. (2008).
  • 2-AMINO-6-THIOCYANATOBENZOTHIAZOLE Safety Data Sheet. Georganics. (2011). Available at: [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PMC. (2020). Available at: [Link]

  • Labeling of cysteine-containing peptides with 2-nitro-5-thiobenzoic acid. PubMed. (1991). Available at: [Link]

  • Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience. (2014). Available at: [Link]

  • How to label antibodies. MBL Life Science. Available at: [Link]

Sources

Preventing aggregation of proteins during labeling with 2-Amino-5-isothiocyanatobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing 2-Amino-5-isothiocyanatobenzoic acid (and structurally similar isothiocyanate-benzoic acid derivatives) for protein labeling.

The Core Challenge: The "Charge-Flip" Phenomenon

Before troubleshooting, you must understand why this specific reagent causes aggregation. Unlike neutral fluorophores, 2-Amino-5-isothiocyanatobenzoic acid introduces a drastic electrostatic shift.

  • The Reaction: The isothiocyanate (ITC) group reacts with a Lysine

    
    -amine on your protein to form a thiourea bond.
    
  • The Charge Shift:

    • Native State: At pH 9.0, a Lysine residue is positively charged (

      
      ).
      
    • Labeled State: The resulting thiourea is neutral (

      
      ). However, the benzoic acid moiety of the label is deprotonated (
      
      
      
      ).
    • Net Result: You are not just neutralizing a charge; you are inverting it. Every labeling event shifts the local charge by -2 (from

      
       to 
      
      
      
      ).

Impact: If you label a basic protein (pI > 8.0), this rapid acidification of the surface can collapse the protein's hydration shell, driving it instantly to its isoelectric point (pI) where solubility is lowest.

Experimental Workflow & Decision Logic

The following diagram illustrates the critical decision points to prevent aggregation before it happens.

LabelingWorkflow Start Start: Protein Prep CheckPI Step 1: Check Protein pI Start->CheckPI BufferChoice Step 2: Buffer Selection CheckPI->BufferChoice If pI > 8.0 (Basic) CheckPI->BufferChoice If pI < 6.0 (Acidic) SolventPrep Step 3: Reagent Solubilization (DMSO/DMF) BufferChoice->SolventPrep High Salt (300mM NaCl) Addition Step 4: Dropwise Addition SolventPrep->Addition Max 5-10% v/v Solvent Incubation Step 5: Incubation (4°C vs RT) Addition->Incubation Precipitate Precipitation Observed? Addition->Precipitate Purification Step 6: SEC Purification Incubation->Purification Precipitate->Incubation No Rescue Rescue: Add 10% Glycerol OR Increase Salt Precipitate->Rescue Yes Rescue->Purification

Caption: Workflow logic emphasizing charge management and solvent control to prevent isoelectric precipitation.

Optimized Protocol: The "High-Solubility" Method

Do not use standard FITC protocols for this reagent. Use this modified protocol designed to maintain colloidal stability.

Phase 1: Preparation
ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Rationale
Buffer Base Carbonate-Bicarbonate (pH 9.5)HEPES or Borate (pH 8.5) Lower pH slows hydrolysis and reduces "charge shock" on basic proteins.
Ionic Strength Low Salt (PBS)High Salt (300–500 mM NaCl) High ionic strength shields the changing surface charges, preventing hydrophobic collapse.
Protein Conc. > 5 mg/mL1–2 mg/mL Lower concentration reduces the probability of intermolecular collisions (aggregation).
Reagent Solvent DMSO (Anhydrous)DMSO (Anhydrous) Critical: Reagent hydrolyzes in water. Dissolve immediately before use.
Phase 2: The Reaction[1]
  • Dissolve Reagent: Dissolve 2-Amino-5-isothiocyanatobenzoic acid in anhydrous DMSO.

    • Target Concentration: 10 mg/mL.

  • Stoichiometry Calculation: Aim for a 10-15x molar excess initially.

    • Note: Because the amino group on the label acts as an electron donor, the isothiocyanate group is less electrophilic than in FITC. You may need higher excess than usual, but do not exceed 20x to avoid hydrophobic stacking.

  • The "Vortex-Add" Technique:

    • Spin the protein solution gently (magnetic stir bar).

    • Add the reagent dropwise (1

      
      L at a time) to the agitated solution.
      
    • Never add the protein to the reagent.

  • Incubation: Incubate at 4°C for 12–16 hours (Overnight).

    • Why? Lower temperature slows hydrophobic aggregation more than it slows the chemical reaction.

Phase 3: Quenching & Purification
  • Quench: Add 50 mM Ethanolamine or Glycine (pH 8.0) to stop the reaction.

  • Purify: Use Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25 or PD-10 columns).

    • Crucial: Ensure your elution buffer contains at least 150 mM NaCl to keep the now-modified protein soluble.

Troubleshooting Guide (FAQ Format)

Scenario A: "My solution turned milky immediately after adding the reagent."

Diagnosis: Solvent Shock. The Science: You likely exceeded the solvent tolerance of your protein. DMSO concentrations >10% can denature proteins, exposing hydrophobic cores. The Fix:

  • Immediate: Dilute the sample 2x with your reaction buffer immediately. Spin down aggregates (10,000 x g, 5 min) and continue with the supernatant.

  • Prevention: Ensure the volume of reagent added is <5% of the total reaction volume. If you need more reagent, make a more concentrated stock.

Scenario B: "The protein precipitated over the course of the overnight incubation."

Diagnosis: Isoelectric Precipitation (The "Charge Flip"). The Science: As more labels attached, the protein's net charge dropped to zero (pI). The Fix:

  • pH Adjustment: If your protein is basic (e.g., IgG, pI ~8.5), raise the reaction pH to 9.0 to stay above the shifting pI.

  • Additives: Add 0.05% Tween-20 or 10% Glycerol to the reaction buffer. These act as "chemical chaperones" to stabilize the protein during the transition.

Scenario C: "I have low labeling efficiency (low DOL)."

Diagnosis: Hydrolysis or pH Mismatch. The Science: The isothiocyanate group hydrolyzes rapidly in water to form a non-reactive amine. If the pH is too low (<8.0), the lysine amines are protonated (


) and cannot attack the ITC.
The Fix: 
  • Ensure DMSO stock is fresh and anhydrous.

  • Verify buffer pH is at least 8.5.

  • Do not use Tris buffer (it contains primary amines that steal the label).

References & Authority

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

    • The definitive text on isothiocyanate chemistry and aggregation prevention strategies.

  • Banks, P. R., & Paquette, D. M. (1995). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules: Absorption spectra of the fluorophores. Bioconjugate Chemistry, 6(4), 447-451.

    • Discusses the spectral properties and solubility issues of ITC-derivatives.

  • Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17(3), 167-183.

    • Provides foundational logic for solvent selection and stoichiometry in amine labeling.

For further assistance, please contact the Applications Engineering team with your specific protein sequence and buffer composition.

Impact of buffer components on 2-Amino-5-isothiocyanatobenzoic acid reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Amino-5-isothiocyanatobenzoic Acid Reactivity

Executive Summary & Mechanism

2-Amino-5-isothiocyanatobenzoic acid is a heterobifunctional reagent often used as a fluorescent probe or cross-linking intermediate. Its reactivity is defined by the isothiocyanate (-N=C=S) group at position 5, which targets nucleophiles (primarily amines).[1]

The Critical Challenge: The reactivity of the isothiocyanate group is indiscriminate toward any primary amine. Therefore, the composition of your reaction buffer is the single most common cause of experimental failure. If your buffer contains amines (e.g., Tris), the reagent will label the buffer instead of your target protein.

Core Reaction Pathway

The desired reaction is the formation of a stable thiourea bond between the reagent and a lysine residue or N-terminus on your target.

ReactionPathways Reagent 2-Amino-5-isothiocyanatobenzoic acid (Electrophile) Product Labeled Protein (Stable Thiourea) Reagent->Product  Primary Pathway (pH 8.5-9.5) Waste1 Scavenged Reagent (Buffer-Reagent Adduct) Reagent->Waste1  COMPETITIVE INHIBITION (Fast Reaction) Waste2 Hydrolyzed Byproduct (Amine + COS) Reagent->Waste2  Slow Hydrolysis Target Target Protein (Lysine -NH2) Target->Product BufferAmine Interfering Buffer (Tris/Glycine) BufferAmine->Waste1 Water Water (Hydrolysis) Water->Waste2

Caption: Competitive reaction pathways. The presence of amine-containing buffers (Red path) irreversibly consumes the reagent, preventing protein labeling (Green path).

Buffer Component Impact Analysis

The following table summarizes how specific components affect the reactivity of 2-Amino-5-isothiocyanatobenzoic acid.

Component CategorySpecific ExamplesImpact on ReactivityRecommendation
Primary Amines Tris , Glycine, EthanolamineCATASTROPHIC. These act as scavenger nucleophiles, rapidly consuming the ITC group.Strictly Avoid. Use Carbonate, Borate, or HEPES.
Thiols (Reducing Agents) DTT,

-Mercaptoethanol
HIGH. Thiols react with ITC to form dithiocarbamates. While reversible, it competes with labeling.Avoid. If reduction is needed, use TCEP (non-thiol) or remove DTT via dialysis before labeling.
Carboxylic Acids Acetate, CitrateLOW. Generally non-reactive, but low pH (<6.0) suppresses the nucleophilicity of the target lysine.Avoid for labeling (pH too low). Good for storage after quenching.
Organic Solvents DMSO, DMFPOSITIVE. Essential for solubilizing the reagent before addition to aqueous buffer.Required. Dissolve reagent in anhydrous DMSO/DMF first.
Azide Sodium AzideNEGLIGIBLE. Does not interfere with ITC chemistry at standard concentrations (<0.1%).[2]Acceptable as a preservative.

Troubleshooting Guide (FAQ)

Q1: My labeling efficiency is near zero (<5%). What happened?

Diagnosis: The most likely culprit is Tris or Glycine in your buffer. Even residual amounts from a previous dialysis step can scavenge the reagent. Solution:

  • Check the buffer composition of your starting protein.[3]

  • Perform a buffer exchange (dialysis or desalting column) into 0.1 M Sodium Bicarbonate (pH 9.0) or 0.1 M Sodium Borate (pH 8.5) .

  • Ensure no ammonium sulfate is present (ammonium ions also contain amines).

Q2: The reagent precipitated immediately upon addition to the protein.

Diagnosis: 2-Amino-5-isothiocyanatobenzoic acid is hydrophobic. Adding it directly as a powder or from a highly concentrated stock into an aqueous buffer causes "crashing out." Solution:

  • Dissolve the reagent in anhydrous DMSO or DMF first.

  • Add this stock to your protein solution dropwise while stirring.

  • Ensure the final organic solvent concentration does not exceed 5-10% (v/v) to prevent protein denaturation.

Q3: Can I store the stock solution of the reagent?

Diagnosis: The isothiocyanate group is sensitive to hydrolysis (reaction with water). Solution:

  • Solid State: Store at -20°C with a desiccant.

  • In Solution: Do not store. Prepare fresh in DMSO immediately before use. Hydrolysis converts the reactive ITC group into a non-reactive amine, rendering the reagent useless.

Q4: Why do I see high background fluorescence in my negative control?

Diagnosis: Non-covalent hydrophobic binding. The benzoic acid backbone can stick to hydrophobic pockets on proteins without forming a covalent bond. Solution:

  • Include a rigorous washing step after labeling.

  • Use a desalting column (e.g., Sephadex G-25) or extensive dialysis to remove unreacted free dye.

  • Wash with a buffer containing a small amount of detergent (e.g., 0.05% Tween-20) to disrupt non-covalent interactions.

Optimized Labeling Protocol

This protocol is designed to maximize the formation of the thiourea bond while minimizing hydrolysis and side reactions.

Reagents:

  • Labeling Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 9.0. (Alternative: 50 mM Borate, pH 8.5).
    
  • Reagent Stock: 2-Amino-5-isothiocyanatobenzoic acid dissolved in anhydrous DMSO (10 mg/mL). Prepare FRESH.

  • Purification: Sephadex G-25 desalting column or dialysis cassette.

Workflow:

  • Buffer Exchange:

    • Equilibrate the target protein (1-10 mg/mL) into the Labeling Buffer .

    • Critical: Ensure the protein solution is free of Tris, Glycine, or Ammonium ions.

  • Reagent Preparation:

    • Dissolve the 2-Amino-5-isothiocyanatobenzoic acid in DMSO.

    • Calculate the molar excess.[4] For antibodies/proteins, start with a 15-20x molar excess of reagent over protein.

  • Reaction:

    • Add the reagent stock to the protein solution dropwise.

    • Incubate for 1 hour at Room Temperature (20-25°C) in the dark.

    • Note: Do not heat. Higher temperatures accelerate hydrolysis faster than they accelerate labeling.

  • Quenching (Optional but Recommended):

    • Add 1 M Tris (pH 8.0) or 1 M Glycine to a final concentration of 50 mM.

    • Incubate for 15 minutes.

    • Mechanism:[5][6] This intentionally provides an excess of amine to consume any remaining reactive ITC groups, stopping the reaction.

  • Purification:

    • Separate the labeled protein from free dye using a desalting column equilibrated with PBS (or your storage buffer).

Decision Tree: Buffer Selection

Use this logic flow to ensure your experimental setup is valid before starting.

BufferLogic Start Start: Select Buffer CheckAmine Does buffer contain Tris, Glycine, or Imidazole? Start->CheckAmine CheckThiol Does buffer contain DTT or BME? CheckAmine->CheckThiol No FailAmine STOP: Incompatible. Buffer Exchange Required. CheckAmine->FailAmine Yes CheckPH Is pH between 8.5 and 9.5? CheckThiol->CheckPH No FailThiol STOP: Remove Thiol. (Dialysis or TCEP substitution) CheckThiol->FailThiol Yes FailPH STOP: pH too low. Reactivity will be poor. CheckPH->FailPH No (<8.0) Success PROCEED: Compatible System CheckPH->Success Yes

Caption: Pre-experiment checklist to prevent buffer-induced failure.

References

  • Hermanson, G. T. (2013).[7] Bioconjugate Techniques (3rd ed.).[7] Academic Press.

    • Authority: The definitive text on bioconjugation chemistry, specifically Chapter 1 (Functional Targets) and Chapter 2 (The Chemistry of Reactive Groups)
  • Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking.

    • Relevance: Provides industrial standard protocols for amine-reactive probes and buffer comp
  • Banks, P. R., & Paquette, D. M. (1995). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis.

    • Relevance: Validates the pH dependence and hydrolysis rates of isothiocyanate deriv

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 2-Amino-5-isothiocyanatobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our work with novel chemical compounds forms the cornerstone of innovation. However, with great potential comes the profound responsibility of ensuring safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling 2-Amino-5-isothiocyanatobenzoic acid, a valuable reagent in bioconjugation and labeling. Our focus extends beyond mere product provision; we aim to be your preferred partner in laboratory safety and chemical handling, building a foundation of deep trust. This document offers procedural, step-by-step guidance to directly address your operational questions.

Understanding the Inherent Risks of 2-Amino-5-isothiocyanatobenzoic Acid

To establish effective safety protocols, we must first understand the chemistry of the compound . 2-Amino-5-isothiocyanatobenzoic acid possesses two key functional groups that dictate its hazard profile: an aromatic amine and an isothiocyanate.

  • Aromatic Amines: This class of compounds is recognized for its potential systemic toxicity.[1] Inhalation, ingestion, or skin absorption can lead to adverse health effects. Therefore, minimizing direct contact is paramount.

  • Isothiocyanates: The isothiocyanate group is highly reactive, which makes it an excellent tool for covalently modifying proteins and other biomolecules. However, this reactivity also means it can be a potent irritant and sensitizer to the skin, eyes, and respiratory tract.[2][3][4] Repeated exposure can lead to allergic reactions.[2]

Given these properties, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.

Essential Personal Protective Equipment (PPE) for Handling

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum PPE requirements for handling 2-Amino-5-isothiocyanatobenzoic acid, particularly in its powdered form.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended as an additional precaution against tears and contamination.[5]
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes, and airborne particles that can cause serious eye irritation.[6][7] A face shield offers a broader area of protection for the entire face.[6]
Body Protection A flame-resistant lab coatShields personal clothing and underlying skin from accidental spills and contamination.[8]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles that can cause respiratory irritation.[7][9]

Step-by-Step Handling Protocol: A Self-Validating System

Adherence to a strict, logical workflow minimizes the risk of exposure and ensures the integrity of your experiment. The following protocol for weighing and preparing a solution of 2-Amino-5-isothiocyanatobenzoic acid is designed to be a self-validating system, where each step logically follows the last to ensure safety.

Experimental Workflow: Weighing and Solubilization

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup and Disposal Phase A Verify fume hood is operational B Don all required PPE: - Double gloves - Safety goggles & face shield - Lab coat A->B C Gather all necessary materials: - Spatula, weigh boat, vials - Solvent, vortexer B->C D Carefully open the reagent container C->D Proceed to Handling E Weigh the desired amount of powder D->E F Transfer powder to a new vial E->F G Add solvent and cap the vial securely F->G H Vortex to dissolve G->H I Decontaminate spatula and work surface H->I Proceed to Cleanup J Dispose of contaminated weigh boat and outer gloves in designated hazardous waste I->J K Remove PPE J->K L Wash hands thoroughly K->L

Caption: A logical workflow for the safe handling of 2-Amino-5-isothiocyanatobenzoic acid.

Operational and Disposal Plans: Ensuring a Safe Laboratory Environment

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2][3][10] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][10]

Waste Disposal

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Solid Waste: All disposable materials that have come into contact with 2-Amino-5-isothiocyanatobenzoic acid, such as weigh boats, pipette tips, and gloves, must be disposed of in a clearly labeled hazardous waste container.[11][12]

  • Liquid Waste: All solutions containing the compound should be collected in a designated hazardous waste container. Do not pour chemical waste down the drain.[13][14]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.[12][13]

By adhering to these rigorous safety protocols, you can confidently and safely unlock the full potential of 2-Amino-5-isothiocyanatobenzoic acid in your research endeavors.

References

  • Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Fisher Scientific. (2023, January 6).
  • ECHEMI.
  • Fisher Scientific. (2009, September 26).
  • Thermo Fisher Scientific. (2009, September 22).
  • Cole-Parmer. (2005, October 3).
  • Bio-Rad Laboratories. (2020, December 23).
  • Fisher Scientific.
  • ChemicalBook. (2025, September 27).
  • Fisher Scientific. (2009, September 26).
  • HACH. (2015, May 15).
  • Taylor & Francis Online. (2010, June 4). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
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